molecular formula C13H19N B13453630 3-Phenylcycloheptanamine

3-Phenylcycloheptanamine

Cat. No.: B13453630
M. Wt: 189.30 g/mol
InChI Key: WTCWICGPGKLYJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenylcycloheptanamine is a chemical compound of significant interest in organic synthesis and medicinal chemistry research, with the molecular formula C13H19N . This organic building block features a cycloheptane ring—a seven-membered carbocycle—directly substituted with an amine functional group and a phenyl ring. This specific architecture, incorporating a bulky aromatic system and a nucleophilic amine, makes it a valuable scaffold for constructing more complex molecules and for studying structure-activity relationships (SAR). Researchers utilize this and similar amino-substituted structures as key intermediates in the synthesis of potential pharmacologically active compounds . The primary research value of 3-Phenylcycloheptanamine lies in its potential applications as a precursor or a core template in drug discovery projects. Structurally related amines are frequently investigated for their biological activities, which can include interactions with the central nervous system. For instance, phenyltoloxamine, which shares the structural motif of an amine group and phenyl substituent, is known to function as a H1 receptor inverse agonist and has demonstrated sedative and analgesic effects, often acting as an adjuvant to enhance the potency of other analgesics . While the specific mechanism of action for 3-Phenylcycloheptanamine is not yet fully delineated, its structure suggests it may serve as a valuable probe for studying receptor interactions or as a synthetic intermediate for developing new chemical entities. Please Note: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

3-phenylcycloheptan-1-amine

InChI

InChI=1S/C13H19N/c14-13-9-5-4-8-12(10-13)11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2

InChI Key

WTCWICGPGKLYJH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC(C1)C2=CC=CC=C2)N

Origin of Product

United States

Foundational & Exploratory

novel psychoactive properties of phenylcycloheptanamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Novel Psychoactive Properties of Phenylcycloheptanamine Derivatives

Abstract

The landscape of novel psychoactive substances (NPS) is in a perpetual state of flux, with clandestine chemistry continuously exploring new structural scaffolds to circumvent legislation and modulate pharmacological effects.[1] Within the class of arylcycloalkylamines, known for dissociative anesthetics like phencyclidine (PCP) and ketamine, derivatives featuring a seven-membered cycloheptyl ring—phenylcycloheptanamines—are emerging as a significant area of interest.[2][3] This guide provides a comprehensive technical overview of these derivatives for researchers, scientists, and drug development professionals. We will dissect their medicinal chemistry and structure-activity relationships (SAR), elucidate their primary and secondary pharmacological mechanisms, detail robust experimental protocols for their evaluation, and discuss the analytical challenges they present. The focus is to furnish a foundational understanding of this class, highlighting its unique properties compared to the more ubiquitous cyclohexyl analogs and providing the technical basis for future investigation.

Introduction: Expanding the Arylcycloalkylamine Scaffold

The arylcycloalkylamine chemical backbone is the foundation for some of the most well-known dissociative drugs, which primarily function by disrupting glutamate neurotransmission at the N-methyl-D-aspartate (NMDA) receptor.[4] These compounds, including PCP and ketamine, act as uncompetitive antagonists, binding to a site within the receptor's ion channel, thereby producing effects of dissociation, analgesia, and, at higher doses, anesthesia.[2][4]

The relentless innovation in the NPS market has led to the structural modification of this core scaffold.[5] A key strategy involves altering the size of the cycloalkyl ring. While phenylcyclopentanamine and phenylcyclohexylamine (PCP) derivatives have been extensively studied, the expansion to a seven-membered cycloheptane ring represents a more recent area of exploration.[6] This modification is not trivial; it alters the three-dimensional conformation of the molecule, which can significantly impact its interaction with biological targets. This guide focuses specifically on these phenylcycloheptanamine derivatives, exploring how this ring expansion influences their psychoactive profile.

Medicinal Chemistry & Synthesis

Rationale for Derivatization and Structure-Activity Relationships (SAR)

The goal of derivatizing a known psychoactive scaffold is often to fine-tune its potency, selectivity, and metabolic stability.[7][8] For phenylcycloheptanamines, research has focused on substitutions on the phenyl ring and modifications of the amine group.

A key finding is that the SAR profile for arylcycloheptylamines differs from that of their arylcyclohexylamine counterparts.[2][3] For instance, in a series of fluorinated derivatives, the 1-(3-fluorophenyl)cycloheptanamine demonstrated the highest binding affinity for the NMDA receptor, a contrast to patterns seen with many PCP analogs where other substitution patterns might be favored.[2][3] This suggests that the larger, more flexible cycloheptane ring alters the optimal positioning of the aryl group within the receptor binding site.

Key SAR insights include:

  • Aryl Substitution: Fluorine substitution, particularly at the meta-position (3-fluoro) of the phenyl ring, has been shown to significantly enhance NMDA receptor affinity.[2][3]

  • Amine Group: Primary amines (e.g., 1-phenylcycloheptanamine ) often exhibit high affinity.[2][3] Substituting the amine with cyclic groups like piperidine or pyrrolidine modulates this activity, creating a diverse pharmacological profile.

  • Ring Size: The expansion from a six- to a seven-membered ring fundamentally alters the SAR, necessitating a re-evaluation of substitution patterns that were optimal for the PCP scaffold.[2][3]

General Synthetic Pathway

The synthesis of 1-arylcycloheptanamine derivatives is often achieved via a Grignard reaction.[3] This well-established organometallic reaction provides a robust and versatile route to the core scaffold. The general workflow involves the reaction of an arylmagnesium halide (a Grignard reagent) with a cycloheptanecarbonitrile intermediate.

Below is a diagram illustrating a typical synthetic workflow for these compounds.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Hydrolysis ArylBromide Substituted Aryl Bromide Grignard Arylmagnesium Bromide ArylBromide->Grignard + Mg Mg Magnesium (Mg) Mg->Grignard Solvent1 Anhydrous Ether Solvent1->Grignard ImineSalt Intermediate Imine Salt Grignard->ImineSalt Nitrile Cycloheptanecarbonitrile Nitrile->ImineSalt + Grignard Reagent Product 1-Arylcycloheptanamine (Final Product) ImineSalt->Product Workup Aqueous Acid Workup (e.g., H3O+) Workup->Product Hydrolysis

Caption: Synthetic workflow for 1-arylcycloheptanamine derivatives.

Pharmacology & Mechanism of Action

Primary Molecular Target: The NMDA Receptor

The principal mechanism underlying the psychoactive effects of phenylcycloheptanamines is the non-competitive antagonism of the NMDA receptor.[2][3] The NMDA receptor is a glutamate-gated ion channel crucial for excitatory synaptic transmission, learning, and memory.[4][9] It functions as a "coincidence detector," requiring both glutamate (and co-agonist glycine) binding and depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg²⁺) block.[4]

Phenylcycloheptanamine derivatives, like PCP and ketamine, act as open-channel blockers.[4] They do not compete with glutamate or glycine at their binding sites. Instead, they enter the ion channel when it is in its open state and bind to a specific site (often called the "PCP site") within the channel pore, physically obstructing the flow of ions like Ca²⁺ and Na⁺.[9] This action effectively dampens glutamatergic signaling, leading to the characteristic dissociative and anesthetic effects.[2]

G cluster_0 Extracellular Space cluster_1 Postsynaptic Membrane cluster_2 Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor GluN2 (Glutamate Site) GluN1 (Glycine Site) Ion Channel (Closed) Mg2+ Block Glutamate->NMDA_Receptor:f1 Glutamate->NMDA_Receptor:f3 Channel Opening Glycine Glycine Glycine->NMDA_Receptor:f2 Glycine->NMDA_Receptor:f3 Channel Opening Ca_Signal Ca2+ Signaling (Blocked) NMDA_Receptor:f3->Ca_Signal Ion Flow Blocked PCH Phenylcycloheptanamine Derivative PCH->NMDA_Receptor:f3 Enters & Binds PCP Site Depolarization Membrane Depolarization Depolarization->NMDA_Receptor:f3 Channel Opening

Caption: Mechanism of NMDA receptor antagonism by phenylcycloheptanamines.

Potential Secondary Targets: Monoamine Transporters

While the NMDA receptor is the primary target, some arylcycloalkylamines also exhibit affinity for monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[10][11] This multi-target activity can significantly alter the psychoactive properties of a compound, potentially adding stimulant or empathogenic effects to the primary dissociative profile. For example, some chiral cyclohexylaryl amines have been developed as potent triple reuptake inhibitors.[10] The extent to which phenylcycloheptanamine derivatives interact with these transporters is an active area of research and is crucial for a complete understanding of their pharmacological profile.

Analytical & Forensic Considerations

The detection of novel phenylcycloheptanamine derivatives in forensic and clinical settings presents significant challenges.[5][12] Standard immunoassays designed for PCP may not exhibit sufficient cross-reactivity to detect these structurally distinct analogs.[13] Therefore, more sophisticated, structure-agnostic analytical techniques are required.

Recommended Analytical Workflow:

  • Screening: Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the preferred technique for untargeted screening. It allows for the tentative identification of "unknown" compounds based on accurate mass measurements, even without a certified reference standard.[5]

  • Confirmation: Confirmation and quantification are typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This method provides high sensitivity and specificity, crucial for detecting potent substances at trace levels in complex biological matrices like blood and urine.

  • Structural Elucidation: For entirely new derivatives, techniques like nuclear magnetic resonance (NMR) spectroscopy may be necessary to definitively elucidate the chemical structure.

The constant emergence of new derivatives necessitates that forensic laboratories continually update their analytical methods and reference libraries to ensure accurate identification.[12]

Quantitative Data Summary

The following table summarizes in vitro receptor binding data and in vivo potency for selected fluorinated phenylcycloheptanamine derivatives, demonstrating the impact of structural modifications on pharmacological activity.[2][3]

CompoundPhenyl SubstitutionAmine TypeNMDA Receptor Binding Kᵢ (nM) -MK-801 displacementAnticonvulsant Activity ED₅₀ (mg/kg) (Rat MES Test)
3 4-FluoroPrimary732.1 ± 72.8> 30
4 4-FluoroPiperidine1042.0 ± 195.0Not Determined
5 4-FluoroPyrrolidine338.8 ± 36.9> 30
6 3-FluoroPrimary174.4 ± 15.6 13.84
7 3-FluoroPiperidine274.1 ± 13.917.61
8 3-FluoroPyrrolidine240.5 ± 21.020.30
Reference: Phencyclidine (PCP)UnsubstitutedPiperidine58.7 ± 4.511.2

Data sourced from Wallach et al. (2016).[2][3]

Experimental Protocols

Protocol: In Vitro NMDA Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for the PCP site of the NMDA receptor via competitive displacement of a radioligand.

Rationale: This assay quantifies how strongly a compound binds to its target. A low Kᵢ value indicates high binding affinity.[14] -MK-801 is used as the radioligand because it is a high-affinity, specific, and well-characterized uncompetitive antagonist for the PCP site.[14]

Methodology:

  • Tissue Preparation:

    • Homogenize rat forebrain tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

    • Resuspend the final pellet in assay buffer to a known protein concentration.

  • Binding Assay:

    • In a 96-well plate, add membrane homogenate, assay buffer, and varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • Add a fixed concentration of the radioligand, -MK-801 (e.g., 1-5 nM).

    • To determine non-specific binding, add a high concentration of a known non-radioactive ligand (e.g., 10 µM unlabeled MK-801 or PCP) to a separate set of wells.

    • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Data Collection & Analysis:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioactivity.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol: In Vivo Behavioral Assessment (Locomotor Activity)

Objective: To assess the psychostimulant or depressant effects of a test compound in a rodent model.

Rationale: Dissociative anesthetics like PCP and ketamine characteristically induce locomotor hyperactivity in rodents.[6] This assay provides a quantitative measure of a compound's impact on spontaneous motor behavior, which is a key indicator of its psychoactive potential.

Methodology:

  • Animal Acclimation:

    • House male Sprague-Dawley rats or Swiss-Webster mice in a controlled environment (12:12 light:dark cycle, stable temperature and humidity) for at least one week prior to testing.

    • Handle animals daily for several days to reduce stress associated with handling and injection.

  • Experimental Procedure:

    • On the test day, transport animals to the testing room and allow them to acclimate for at least 60 minutes.

    • Place each animal individually into an open-field activity chamber equipped with infrared beams to automatically track movement.

    • Allow the animals to habituate to the chamber for 30-60 minutes.

    • Administer the test compound (e.g., 1-(3-fluorophenyl)cycloheptanamine) or vehicle control (e.g., saline) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Use a range of doses determined from pilot studies.

    • Immediately return the animal to the activity chamber and record locomotor activity for 60-120 minutes.

  • Data Analysis:

    • Quantify locomotor activity by measuring parameters such as total distance traveled, number of horizontal beam breaks, and time spent in the center versus the periphery of the arena.

    • Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset, peak, and duration of the drug's effect.

    • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the test compound to the vehicle control group.

    • A significant increase in distance traveled compared to the control group would indicate a psychostimulant-like effect, consistent with known dissociatives.

Conclusion & Future Directions

Phenylcycloheptanamine derivatives represent a logical and pharmacologically active evolution within the broader class of arylcycloalkylamine NPS. The available data confirm that these compounds retain the primary mechanism of action of their smaller-ring homologs—uncompetitive antagonism of the NMDA receptor—while exhibiting a distinct structure-activity relationship.[2][3] The enhanced affinity of the 3-fluorophenyl derivative, in particular, highlights the therapeutic and toxicological potential of this scaffold.[2][3]

For drug development professionals, these compounds may offer a pathway to novel therapeutics for neurological and psychiatric disorders, leveraging the known potential of NMDA receptor modulators.[15] For forensic and clinical scientists, they represent an ongoing analytical challenge that demands the use of advanced mass spectrometry techniques and a proactive approach to identifying emerging threats.[5]

Future research should focus on a more comprehensive characterization of this class, including:

  • Metabolism Studies: Identifying the major metabolites of phenylcycloheptanamine derivatives is critical for forensic toxicology.

  • Monoamine Transporter Activity: A systematic screening against DAT, SERT, and NET is needed to understand the "secondary" pharmacology and better predict the overall psychoactive effects.

  • Enantiomer-Specific Pharmacology: Investigating the activity of individual stereoisomers, as the psychoactive effects of many arylcycloalkylamines reside in a specific enantiomer.

By continuing to explore the nuanced pharmacology of scaffolds like the phenylcycloheptanamines, the scientific community can stay ahead of emerging public health trends and better harness the therapeutic potential of novel CNS-active compounds.

References

  • Challenges of screening and identifying NPS in the forensic laboratory. (n.d.). SCIEX. Retrieved March 4, 2026, from [Link]

  • Wallach, J., De Paoli, G., Adejare, A., & Brandt, S. D. (2016). Syntheses and N-methyl-D-aspartate receptor antagonist pharmacology of fluorinated arylcycloheptylamines. Bioorganic & Medicinal Chemistry Letters, 26(15), 3473-3477.
  • Wallach, J., De Paoli, G., Adejare, A., & Brandt, S. D. (2016). Syntheses and N-methyl-D-aspartate Receptor Antagonist Pharmacology of Fluorinated Arylcycloheptylamines. ResearchGate. Retrieved March 4, 2026, from [Link]

  • Thurston, G. A., & Kalueff, A. V. (1988). Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. PubMed. Retrieved March 4, 2026, from [Link]

  • Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Ferreira, B., Caldas, M., & Lopez-Rivadulla, M. (2023). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. PMC. Retrieved March 4, 2026, from [Link]

  • A Review of Advancements in Detecting New Psychoactive Substances. (2024, March 12). Spectroscopy Online. Retrieved March 4, 2026, from [Link]

  • Shao, L., Hewitt, M. C., Wang, F., Malcolm, S. C., Ma, J., Campbell, J. E., ... & Varney, M. A. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)ethanamine, a novel triple serotonin, norepinephrine and dopamine reuptake inhibitor. Bioorganic & medicinal chemistry letters, 21(5), 1434-1437.
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  • Wünsch, B., & Bausch, F. (2019). Synthesis and pharmacological evaluation of fluorinated benzo[5]annulen-7-amines as GluN2B-selective NMDA receptor antagonists. Journal of Labelled Compounds and Radiopharmaceuticals, 62(10), 694-706.

  • Alvarado, M., & Biegon, A. (2000). Novel Fluorine-Containing NMDA Antagonists for Brain Imaging: In Vitro Evaluation.
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Sources

Conformational Analysis of Substituted Cycloheptane Rings: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Conformational Analysis of Substituted Cycloheptane Rings Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Medicinal Chemists[1]

Executive Summary

The seven-membered cycloheptane ring represents a unique challenge in structural biology and medicinal chemistry. Unlike cyclohexane, which resides in a rigid, well-defined chair conformation, cycloheptane is conformationally mobile, dominated by a low-barrier pseudorotation itinerary. For drug development professionals, this flexibility complicates the prediction of binding affinities and pharmacophores.

This guide provides a rigorous framework for analyzing these systems. It moves beyond the simplified "chair/boat" dichotomy used for six-membered rings, introducing the Twist-Chair (TC) as the global minimum and defining the isoclinal positions that drive substituent preferences.

Part 1: The Conformational Landscape

The Energy Hierarchy

In cycloheptane, the classic "Chair" form is not the lowest energy conformer due to severe eclipsing interactions (torsional strain) and transannular repulsion. Instead, the ring relaxes into twisted forms to relieve this strain.

The conformational manifold is defined by four canonical shapes. The relative stability order (in vacuo) is generally accepted as:

  • Twist-Chair (TC): The Global Minimum (

    
     kcal/mol). It possesses 
    
    
    
    symmetry.[2]
  • Twist-Boat (TB): A local minimum, typically

    
     kcal/mol higher than TC.
    
  • Chair (C): A transition state or high-energy saddle point (

    
     kcal/mol).
    
  • Boat (B): A transition state or high-energy saddle point.

Pseudorotation

Unlike the discrete "flip" of cyclohexane, cycloheptane undergoes pseudorotation .[3] This is a continuous wave-like motion where the ring atoms move perpendicular to the mean plane, converting one TC form into another without passing through a high-energy barrier.

  • Implication for Analysis: At room temperature, substituted cycloheptanes often appear as a time-averaged planar structure in NMR. Resolving the discrete conformers requires arresting this pseudorotation.

Visualization: The Energy Landscape

The following diagram illustrates the energetic relationships and the pseudorotation pathways connecting the conformers.[4]

CycloheptaneLandscape TC Twist-Chair (TC) Global Minimum (0.0 kcal/mol) TB Twist-Boat (TB) Local Minimum (+3.0 kcal/mol) TC->TB Interconversion Chair Chair (C) Transition State (+5.0 kcal/mol) TC->Chair Pseudorotation Barrier Boat Boat (B) Transition State (High Energy) TB->Boat High Strain Chair->TC

Caption: Energetic hierarchy of cycloheptane conformers. The Twist-Chair (TC) is the stable ground state, while the Chair (C) serves as a high-energy transition point.

Part 2: Substituent Effects & Isoclinal Preferences

In cyclohexane, substituents prefer the equatorial position to avoid 1,3-diaxial strain.[2][5] In cycloheptane's Twist-Chair, the distinction is less binary.

The "Isoclinal" Concept

The


-symmetric Twist-Chair possesses substituent positions that are neither purely axial nor purely equatorial. These are termed isoclinal  (leaning equally).
  • Axis vs. Equator: The TC form has an axis of symmetry passing through one carbon (C1) and the midpoint of the opposite bond (C4-C5).

  • Preference Rule: Bulky substituents (e.g., tert-butyl) preferentially occupy the equatorial-like position at the axis-carbon (C1) or the positions adjacent to it, to minimize transannular hydrogen interactions.

Quantitative Preferences (Table)

The following table summarizes the conformational energy penalties for common substituents in cycloheptane compared to cyclohexane.

Substituent (R)Preferred ConformerPosition

(Axial

Eq) [kcal/mol]
Notes
Methyl Twist-ChairPseudo-Equatorial

Lower preference than in cyclohexane (

).
tert-Butyl Twist-ChairPseudo-Equatorial

Locks the conformation; stops pseudorotation.
Hydroxyl Twist-ChairIsoclinal/Eq

Intramolecular H-bonding can shift preference to Twist-Boat.
Gem-Dimethyl Twist-ChairC1 (Axis)N/AThe "Thorpe-Ingold" effect favors the TC form significantly.

Part 3: Integrated Analytical Workflow

To rigorously determine the conformation of a substituted cycloheptane, one cannot rely on a single method. The following protocol integrates Dynamic NMR (DNMR) with Computational Chemistry.

Protocol 1: Variable Temperature (VT) NMR

Because the barrier to pseudorotation is low (


 kcal/mol), standard NMR shows average signals. You must freeze the equilibrium.
  • Solvent Selection: Use a solvent with a freezing point below

    
    C.
    
    • Standard:

      
       (down to 
      
      
      
      C).
    • Advanced:

      
       (Freon mixtures) for temperatures down to 
      
      
      
      C.
  • Acquisition:

    • Start at

      
      C and decrease in 
      
      
      
      C increments.
    • Monitor the proton signals. As you approach the coalescence temperature (

      
      ) , peaks will broaden and disappear.
      
    • Below

      
       (decoalescence), distinct signals for the axial-like and equatorial-like protons will emerge.
      
  • Analysis: Use the Gutowsky-Holm equation to calculate the free energy of activation (

    
    ) for the pseudorotation.
    
Protocol 2: Computational Validation (DFT)

Experimental data must be grounded in theory to assign specific geometries to the NMR signals.

  • Conformational Search: Use Monte Carlo or Molecular Dynamics (e.g., OPLS4 force field) to generate

    
     candidate structures. Do not assume a chair starting point.
    
  • Geometry Optimization: Optimize all candidates using DFT (e.g.,

    
    B97X-D or B3LYP-D3 with a triple-
    
    
    
    basis set like def2-TZVP). Dispersion correction (-D) is critical for accurate modeling of transannular interactions.
  • Frequency Calculation: Confirm minima (no imaginary frequencies).

  • Boltzmann Weighting: Calculate the population of each conformer at the experimental NMR temperature.

Visualization: The Analytical Workflow

Workflow cluster_exp Experimental (NMR) cluster_comp Computational (DFT) Sample Sample Preparation (Freon/CD2Cl2) VT_NMR VT-NMR (-100°C to -150°C) Sample->VT_NMR Decoalescence Observe Decoalescence VT_NMR->Decoalescence Result Structural Assignment Decoalescence->Result Chemical Shifts & Coupling Constants ConfSearch Stochastic Search (Monte Carlo) DFT_Opt DFT Optimization (wB97X-D/TZVP) ConfSearch->DFT_Opt Boltzmann Boltzmann Population DFT_Opt->Boltzmann Boltzmann->Result Predicted Energies

Caption: Integrated workflow combining low-temperature NMR and DFT computation for structural assignment.

Part 4: Case Studies in Drug Design

The Benzodiazepine Ring

Many anxiolytics contain a seven-membered diazepine ring. The biological activity is often strictly dependent on the ring adopting a specific Twist-Boat or Twist-Chair conformation that aligns the pharmacophores (e.g., the aromatic rings) with the receptor pocket.

  • Application: Introducing a methyl group at the C3 position of the diazepine ring can lock the conformation into a single enantiomeric Twist-Chair, significantly increasing potency and selectivity compared to the flexible unsubstituted analog.

Azepane Scaffolds

In the design of protease inhibitors, azepane (nitrogen-containing cycloheptane) rings are used to mimic peptide turns.

  • Analysis: X-ray crystallography often shows these rings in a Twist-Chair form in the solid state. However, solution-phase NMR (using the protocols above) frequently reveals an equilibrium with the Twist-Boat form, which may be the bioactive conformer. This highlights the danger of relying solely on crystal structures for flexible rings.

References

  • Hendrickson, J. B. (1961). "Molecular Geometry. I. The Conformation of Cycloheptane." Journal of the American Chemical Society, 83(22), 4537–4547. Link

  • Wiberg, K. B. (2003).[6][7] "The C7-C10 Cycloalkanes Revisited." The Journal of Organic Chemistry, 68(24), 9322–9329.[6] Link

  • Bocian, D. F., & Strauss, H. L. (1977). "Vibrational spectra, conformation, and potential function of cycloheptane." Journal of the American Chemical Society, 99(26), 8417–8429. Link

  • St. Jacques, M., & Vaziri, C. (1971). "Nuclear magnetic resonance study of the conformation of cycloheptane derivatives." Canadian Journal of Chemistry, 49(8), 1256–1262. Link

  • Bauer, I., & Haberkorn, L. (2019). "Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations." RSC Advances, 9, 25268-25278. (Contextual reference for computational workflows on medium rings). Link

Sources

exploring the structure-activity relationship of phenylalkylamines

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure-Activity Relationship of Phenylalkylamines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylalkylamine scaffold is a cornerstone of modern pharmacology, serving as the foundational structure for a vast array of physiologically active compounds. These molecules interface with a multitude of biological targets, including G protein-coupled receptors (GPCRs), transporters, and enzymes, leading to diverse therapeutic applications and psychoactive effects. Understanding the intricate relationship between the chemical structure of a phenylalkylamine and its biological activity—the Structure-Activity Relationship (SAR)—is paramount for the rational design of novel therapeutics with enhanced potency, selectivity, and improved safety profiles. This guide provides a comprehensive exploration of the SAR of phenylalkylamines, delving into the core pharmacophore, the impact of specific structural modifications, and the state-of-the-art methodologies used to elucidate these relationships. By synthesizing technical details with field-proven insights, this document serves as an essential resource for professionals engaged in drug discovery and development.

The Phenylalkylamine Core: A Privileged Scaffold

Phenylalkylamines are characterized by a phenyl ring connected to an amino group by a flexible alkyl chain. This deceptively simple architecture allows for a remarkable degree of chemical diversity and pharmacological promiscuity. The core structure can be systematically modified at three key positions: the aromatic ring, the alkyl chain, and the terminal amino group. Each modification can profoundly influence the compound's interaction with its biological target, affecting its affinity, efficacy, and selectivity. The versatility of this scaffold has given rise to compounds ranging from central nervous system stimulants and hallucinogens to cardiovascular agents and anorectics[1].

The fundamental pharmacophore, the minimum structural requirement for activity, consists of these three components. Understanding how each contributes to the overall pharmacological profile is the central goal of SAR studies.

Caption: The core pharmacophore of phenylalkylamines, highlighting the three key regions for chemical modification.

Methodologies for Elucidating Structure-Activity Relationships

The determination of SAR is an iterative process that relies on a synergistic combination of chemical synthesis, biological testing, and, increasingly, computational modeling[2][3]. This workflow allows researchers to build a predictive understanding of how structural changes translate to functional outcomes.

SAR_Workflow node_design Lead Compound Identification & Design node_synthesis Chemical Synthesis of Analog Series node_design->node_synthesis node_in_vitro In Vitro Characterization node_synthesis->node_in_vitro node_binding Binding Assays (Affinity, Ki) node_in_vitro->node_binding node_functional Functional Assays (Potency, Efficacy, EC50) node_in_vitro->node_functional node_analysis SAR Analysis & Data Interpretation node_binding->node_analysis node_functional->node_analysis node_optimization Lead Optimization node_analysis->node_optimization node_optimization->node_synthesis Iterative Refinement node_in_vivo In Vivo / Preclinical Testing node_optimization->node_in_vivo

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Experimental Approaches: From Synthesis to Function

Experimental SAR studies are the bedrock of drug discovery, involving the synthesis of structurally related compounds and the measurement of their biological activity[4][5].

This protocol provides a self-validating system to determine the binding affinity (Ki) of a test compound for a specific receptor, such as the serotonin 5-HT2A receptor. The principle is competitive displacement of a radiolabeled ligand with known affinity.

Objective: To quantify the affinity of a novel phenylalkylamine for its target receptor.

Materials:

  • Cell Membranes: Commercially available or in-house prepared cell membranes expressing the target receptor (e.g., human 5-HT2A)[6].

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target (e.g., [³H]ketanserin for 5-HT2A)[7].

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1 mM EDTA[8].

  • Non-specific Binding Ligand: A high concentration of a non-labeled ligand (e.g., 10 µM spiperone) to saturate all target receptors[7].

  • Test Compounds: Phenylalkylamine analogs at a range of concentrations.

  • Apparatus: 96-well plates, cell harvester, glass fiber filters (pre-soaked in 0.3% PEI), scintillation vials, scintillation fluid, and a liquid scintillation counter[7][8].

Step-by-Step Methodology:

  • Preparation: Thaw the cell membrane preparation on ice and resuspend in ice-cold assay buffer to the desired protein concentration[8]. Prepare serial dilutions of the test compounds and the radioligand.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add 150 µL of membranes, 50 µL of assay buffer, and 50 µL of radioligand solution[8].

    • Non-specific Binding (NSB) Wells: Add 150 µL of membranes, 50 µL of the non-specific binding ligand, and 50 µL of radioligand solution[7].

    • Competition Binding Wells: Add 150 µL of membranes, 50 µL of the test compound at varying concentrations, and 50 µL of radioligand solution[8].

  • Incubation: Seal the plate and incubate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation[8].

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times (e.g., 4x) with ice-cold wash buffer to remove unbound radioligand[7][8].

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter[7].

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant[8].

This protocol measures the functional potency (EC50) and efficacy of a phenylalkylamine agonist at a Gq-coupled receptor, like the 5-HT2A receptor, by detecting changes in intracellular calcium levels[9]. Activation of the 5-HT2A receptor stimulates the Gq protein, which in turn activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and a subsequent release of calcium from intracellular stores[10][11].

Objective: To determine the functional agonist properties of a novel phenylalkylamine.

Materials:

  • Cell Line: A cell line stably expressing the human 5-HT2A receptor and a promiscuous G-protein that couples to the calcium signaling pathway (e.g., CHO-K1 or HEK293 cells)[10][12].

  • Calcium-sensitive Fluorescent Dye: E.g., Fluo-4 AM or Cal-520 AM.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Reference Agonist: Serotonin (5-HT) or another known full agonist[9].

  • Test Compounds: Phenylalkylamine analogs at a range of concentrations.

  • Apparatus: 96- or 384-well black-walled, clear-bottom plates; a fluorescence plate reader with kinetic reading capability and automated injection (e.g., FLIPR or FlexStation).

Step-by-Step Methodology:

  • Cell Plating: Plate the cells in the microplates and grow overnight to form a confluent monolayer.

  • Dye Loading: Aspirate the growth medium and add the fluorescent calcium dye dissolved in assay buffer to each well. Incubate for 60 minutes at 37°C to allow the dye to enter the cells and be de-esterified.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in a separate compound plate.

  • Assay Execution:

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for each well for 15-20 seconds.

    • The instrument's automated pipettor adds the test compounds from the compound plate to the cell plate.

    • Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes. An agonist-induced increase in intracellular calcium will result in a sharp increase in fluorescence.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline.

    • Plot the response against the log concentration of the test compound.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (the concentration producing 50% of the maximal response) and the Emax (the maximal response).

    • Efficacy is often expressed relative to the maximal response of a reference full agonist like serotonin[13].

Detailed SAR of the Phenylalkylamine Scaffold

The following sections dissect the SAR of the phenylalkylamine molecule, focusing on how modifications to each component influence interactions primarily with aminergic GPCRs, with a special focus on the serotonin 5-HT2A receptor, a well-studied target for this class[14][15].

Part A: The Phenyl Ring - The Key to Selectivity and Potency

Substitutions on the phenyl ring are arguably the most critical determinants of a phenylalkylamine's potency and receptor selectivity.

  • 2,5-Dimethoxy Pattern: For 5-HT2A agonists, a methoxy group at the 2- and 5-positions is a hallmark of high potency. This substitution pattern is believed to orient the molecule favorably within the receptor's binding pocket[16].

  • 4-Position Substitution: The substituent at the 4-position dramatically modulates activity. Small, lipophilic, and electron-donating or halogen substituents (e.g., -CH₃, -I, -Br) tend to significantly increase potency and efficacy at the 5-HT2A receptor compared to an unsubstituted counterpart[16]. Molecular docking studies suggest the 4-substituent fits into a hydrophobic pocket between transmembrane helices 4 and 5 of the 5-HT2A receptor[17].

  • Other Positions: Substitutions at the 3- or 6-positions are generally detrimental to 5-HT2A agonist activity. The naturally occurring psychedelic mescaline, with a 3,4,5-trimethoxy substitution pattern, has relatively low potency at the 5-HT2A receptor[16].

Table 1: Influence of 4-Position Substitution on 5-HT2A Receptor Affinity (Data synthesized from literature[16][18])

Compound (2C-X Series)4-Position Substituent (R)5-HT2A Ki (nM)Relative Affinity
2C-H-H>1000Baseline
2C-D-CH₃130Moderate
2C-B-Br15High
2C-I-I12High
2C-T2-SCH₂CH₃21High
2C-E-CH₂CH₃45Moderate
Part B: The Alkyl Chain - The Conformational Anchor

Modifications to the ethylamine side chain influence ligand conformation and interactions deep within the binding pocket.

  • α-Methylation: The addition of a methyl group at the alpha-carbon (adjacent to the amino group) creates a chiral center and changes the scaffold from a phenethylamine to a phenylisopropylamine (amphetamine). This α-methyl group often increases metabolic stability by sterically hindering monoamine oxidase (MAO) and can enhance binding affinity and CNS penetration[19]. For many receptor types, the (R)-enantiomer is significantly more potent than the (S)-enantiomer[20].

  • Chain Length: Extending the alkyl chain beyond two carbons (ethyl) generally decreases affinity for most monoamine receptors.

Part C: The Amino Group - The Ionic Handle

The basic nitrogen atom is a critical interaction point, typically forming an ionic bond with a conserved aspartate residue in transmembrane helix 3 of aminergic GPCRs.

  • N-Alkylation: Adding small alkyl groups (e.g., methyl, ethyl) to the nitrogen is generally well-tolerated and can sometimes fine-tune selectivity between receptor subtypes. However, larger or bulky N-substituents often decrease affinity.

  • N-Benzylation: A significant finding in recent years is that the addition of a large N-benzyl group, particularly a 2-methoxybenzyl group (creating the "NBOMe" series), can dramatically increase potency at the 5-HT2A receptor by orders of magnitude. This large substituent is thought to engage a secondary binding pocket, further anchoring the ligand[17].

Case Study: Biased Agonism at the 5-HT2A Receptor

Beyond simple affinity (Ki) and potency (EC50), the SAR of phenylalkylamines also dictates how a receptor signals. The 5-HT2A receptor, a Gq/11-coupled GPCR, can also signal through a G protein-independent pathway by recruiting β-arrestin2[21][22]. Ligands that preferentially activate one pathway over another are known as "biased agonists"[17].

This phenomenon is critical for modern drug design. For instance, it has been hypothesized that the therapeutic effects of certain psychedelics (e.g., antidepressant effects) might be separable from their hallucinogenic effects by designing biased agonists[23]. Studies have shown that the hallucinogenic potential of 5-HT2A agonists in rodent models correlates strongly with their efficacy for Gq signaling, but not necessarily for β-arrestin recruitment[21].

5HT2A_Signaling cluster_membrane Cell Membrane cluster_gq Gq Pathway (Psychedelic Effects) cluster_arrestin β-Arrestin Pathway (Desensitization / Other Effects) receptor 5-HT2A Receptor Gq Gαq/11 receptor->Gq Activation Barr β-Arrestin 2 receptor->Barr Recruitment ligand Phenylalkylamine Agonist ligand->receptor PLC PLC Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca ERK ERK Signaling Barr->ERK

Caption: Simplified signaling pathways of the 5-HT2A receptor activated by a phenylalkylamine agonist.

The structural features that govern this bias are subtle and an intense area of current research. Lipophilicity of the 4-position substituent on 2C-X compounds, for example, has been shown to correlate more strongly with efficacy in Gq activation assays than in β-arrestin recruitment assays, suggesting a structural basis for this differential signaling[17].

Conclusion and Future Perspectives

The structure-activity relationship of phenylalkylamines is a rich and complex field that continues to yield compounds with profound effects on human physiology and consciousness. A systematic, multi-parameter approach that combines rational design, chemical synthesis, and a suite of in vitro assays is essential for navigating this chemical space. The future of phenylalkylamine-based drug discovery lies not only in optimizing potency and selectivity for a single target but also in fine-tuning the functional response. The design of biased agonists that selectively engage therapeutic signaling pathways while avoiding those that cause adverse effects represents the next frontier, promising the development of safer and more effective medicines based on this remarkable and versatile chemical scaffold.

References

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Sources

Initial Pharmacological Screening of 3-Phenylcycloheptanamine: A Tiered Approach to Unveiling Neuroactive Potential

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

This guide outlines a structured, multi-tiered strategy for the initial pharmacological characterization of 3-phenylcycloheptanamine, a novel chemical entity with structural motifs suggestive of potential neuroactivity. As the imperative in early drug discovery is to rapidly identify both therapeutic potential and potential liabilities, this document provides a robust framework for researchers and drug development professionals. We will detail a logical progression from broad, high-throughput primary binding assays to more specific functional characterization and conclude with essential preliminary safety and ADME/Tox profiling. The causality behind experimental choices is emphasized, and each protocol is designed as a self-validating system to ensure data integrity. This guide serves as a comprehensive roadmap for efficiently evaluating the pharmacological profile of novel cycloalkylamine derivatives.

Introduction and Rationale

The compound 3-phenylcycloheptanamine presents a unique chemical architecture, combining a flexible seven-membered aliphatic ring with a phenyl group and a primary amine. This combination bears a structural resemblance to known centrally active agents, particularly those interacting with monoamine neurotransmitter systems. The primary amine is a common feature in substrates and inhibitors of monoamine transporters, while the overall lipophilic structure facilitates potential blood-brain barrier penetration.

Therefore, a logical starting point for pharmacological screening is to hypothesize an interaction with key proteins involved in monoaminergic neurotransmission. These include the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), as well as their cognate G-protein coupled receptors (GPCRs).[1][2] The rapid assessment of in vitro pharmacological profiles for novel psychoactive substances can help predict their effects and potency in humans.[3] This guide proposes a tiered screening cascade designed to systematically test this hypothesis, beginning with broad target binding and progressively narrowing the focus to functional activity and early safety assessment.

The Tiered Screening Cascade

A tiered or cascaded screening approach is fundamental to efficient drug discovery. It maximizes resource allocation by using broad, cost-effective assays to initially triage compounds, followed by more complex and resource-intensive assays for only the most promising hits. This strategy allows for early and decisive go/no-go decisions.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Preliminary Safety & ADME/Tox T1_Binding Broad Target Binding (DAT, NET, SERT, GPCR Panel) No_Hit No Significant Binding (<50% @ 10µM) T1_Binding->No_Hit Hit Binding Hit (>50% @ 10µM) T1_Binding->Hit T2_Uptake Transporter Uptake Assays (IC50 Determination) T3_hERG hERG Channel Binding T2_Uptake->T3_hERG T2_GPCR GPCR Functional Assays (Agonist/Antagonist Mode) T2_GPCR->T3_hERG T3_CYP CYP450 Inhibition T3_hERG->T3_CYP T3_Cyto Cytotoxicity T3_CYP->T3_Cyto Profile Pharmacological Profile (Ki, IC50/EC50, Safety Window) T3_Cyto->Profile Compound 3-Phenylcycloheptanamine Compound->T1_Binding Hit->T2_Uptake Hit->T2_GPCR

Caption: Tiered screening workflow for 3-phenylcycloheptanamine.

Tier 1: Primary Screening - Identifying Target Interactions

The initial goal is to determine if 3-phenylcycloheptanamine binds to any of the primary targets of interest. Radioligand binding assays are a robust and high-throughput method for this purpose, directly measuring the affinity of a compound for a target receptor or transporter.[1][2]

Key Assays:

  • Monoamine Transporter Panel: Competitive binding assays for the human dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

  • GPCR Panel: A broad panel of relevant central nervous system GPCRs (e.g., Dopamine D1-D5, Serotonin 5-HT1/2 families, Adrenergic α1/α2/β families).

A standard single-point concentration (e.g., 10 µM) is used to identify significant displacement (>50%) of a known radioligand. Compounds showing significant activity proceed to concentration-response curves to determine their binding affinity (Ki).

Tier 2: Functional Characterization - Elucidating Mechanism of Action

Binding does not equate to function. A compound can be an agonist (activator), antagonist (blocker), or a reuptake inhibitor. Tier 2 assays are designed to elucidate the functional consequence of the binding interaction identified in Tier 1.

Key Assays:

  • For Transporter Hits: Neurotransmitter uptake assays are performed using cells expressing the target transporter. These assays measure the ability of the test compound to inhibit the uptake of a radiolabeled or fluorescent substrate.[4] This determines the compound's functional potency (IC50) as a reuptake inhibitor.

  • For GPCR Hits: Second messenger assays are employed to determine functional activity. The choice of assay depends on the GPCR's known signaling pathway (e.g., cAMP accumulation for Gs/Gi-coupled receptors, or intracellular calcium mobilization for Gq-coupled receptors).[5][6] These assays differentiate between agonists (which elicit a response) and antagonists (which block the response of a known agonist).

Tier 3: Preliminary Safety & ADME/Tox Profiling

Early assessment of a compound's potential liabilities is crucial to avoid costly failures in later development stages.[7][8][9] This tier focuses on common off-target effects and metabolic properties.

Key Assays:

  • Cardiovascular Safety: A binding assay for the hERG potassium channel is a critical first screen.[10][11] Inhibition of the hERG channel is associated with a risk of potentially fatal cardiac arrhythmias.[11]

  • Drug Metabolism: Cytochrome P450 (CYP) inhibition assays are performed against key isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4). Inhibition of these enzymes can lead to adverse drug-drug interactions.[12][13]

  • General Toxicity: A general cytotoxicity assay (e.g., using HepG2 cells) provides an early indication of the compound's potential to cause cell death.

Detailed Experimental Protocols

The following protocols are representative methodologies for key assays in the screening cascade.

Protocol: Monoamine Transporter Radioligand Binding Assay

This protocol is adapted from established methods for determining binding affinity at human monoamine transporters.[2]

Objective: To determine the binding affinity (Ki) of 3-phenylcycloheptanamine for hDAT, hNET, and hSERT.

Materials:

  • Cell membranes from HEK293 cells stably expressing hDAT, hNET, or hSERT.

  • Radioligands: [³H]-WIN 35,428 (for hDAT), [³H]-Nisoxetine (for hNET), [³H]-Citalopram (for hSERT).

  • Non-specific binding inhibitors: GBR 12909 (for hDAT), Desipramine (for hNET), Fluoxetine (for hSERT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates, glass fiber filters, scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of 3-phenylcycloheptanamine (e.g., from 10⁻¹¹ M to 10⁻⁵ M) in the assay buffer.[2]

  • Plate Setup: In a 96-well plate, set up wells for Total Binding (assay buffer only), Non-specific Binding (NSB, containing a high concentration of the respective inhibitor), and Test Compound at each dilution.

  • Reaction Mixture: To each well, add:

    • 50 µL of assay buffer (for Total Binding), NSB inhibitor, or test compound dilution.

    • 50 µL of the appropriate radioligand (at a final concentration near its Kd).

    • 100 µL of the diluted cell membrane preparation (typically 10-20 µg protein/well).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for 60-120 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.[2]

  • Counting: Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.[2]

  • Data Analysis: Calculate specific binding by subtracting the average NSB CPM from all other wells. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

Protocol: GPCR Functional Assay (Calcium Mobilization)

This protocol is for a Gq-coupled receptor and measures intracellular calcium flux using a fluorescent dye.

Gq_Pathway Ligand Agonist (e.g., Hit Compound) Receptor Gq-Coupled GPCR Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_Release Ca²⁺ Release ER->Ca_Release Stimulates

Caption: Simplified Gq signaling pathway leading to calcium release.

Objective: To determine if 3-phenylcycloheptanamine acts as an agonist or antagonist at a target Gq-coupled GPCR.

Materials:

  • CHO or HEK293 cells stably expressing the target GPCR.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Known agonist and antagonist for the target receptor.

  • Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well or 384-well plates and grow to confluence.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer. Incubate for 45-60 minutes at 37°C.

  • Compound Plates: Prepare plates containing serial dilutions of the test compound (for agonist mode) or the test compound plus a fixed concentration (e.g., EC80) of a known agonist (for antagonist mode).

  • Measurement: Place the cell plate into the fluorescence reader. Measure the baseline fluorescence.

  • Compound Addition: The instrument injects the compounds from the source plate into the cell plate.

  • Data Acquisition: Immediately after injection, monitor the change in fluorescence intensity over time (typically 90-180 seconds).

  • Data Analysis: The response is measured as the peak fluorescence intensity minus the baseline. For agonist mode, plot the response against the log concentration to determine the EC50. For antagonist mode, plot the response against the log concentration of the test compound to determine the IC50.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical Primary Screening Results for 3-phenylcycloheptanamine

Target% Inhibition @ 10 µMBinding Affinity (Ki, nM)
hDAT 85%120
hNET 92%45
hSERT 15%>10,000
D₂ Receptor 68%850
5-HT₂ₐ Receptor 8%>10,000

Interpretation: The data suggests that 3-phenylcycloheptanamine is a potent ligand for hNET and hDAT, with weaker activity at the D₂ receptor and negligible interaction with hSERT and the 5-HT₂ₐ receptor. This profile warrants further functional investigation.

Table 2: Hypothetical Functional & Preliminary Safety Data

AssayEndpointResult (IC₅₀/EC₅₀, µM)
NET Uptake Inhibition IC₅₀0.095
DAT Uptake Inhibition IC₅₀0.250
D₂ Receptor Function EC₅₀No agonist activity
D₂ Receptor Function IC₅₀1.5 (Antagonist)
hERG Binding IC₅₀>30
CYP2D6 Inhibition IC₅₀8.5
Cytotoxicity (HepG2) CC₅₀>50

Interpretation: The compound is a potent functional inhibitor of NET and DAT, confirming the binding data. It acts as a functional antagonist at the D₂ receptor. Critically, the >300-fold selectivity window between its primary target (NET) and hERG binding (95 nM vs. >30,000 nM) suggests a favorable preliminary cardiovascular safety profile. Moderate inhibition of CYP2D6 indicates a potential for drug-drug interactions that would need further investigation. The lack of cytotoxicity is a positive sign.

Summary and Future Directions

This guide has presented a systematic, tiered approach for the initial pharmacological screening of 3-phenylcycloheptanamine. The proposed cascade efficiently moves from broad binding assays to specific functional and safety assessments, allowing for the rapid construction of a comprehensive pharmacological profile.

Based on the hypothetical data, 3-phenylcycloheptanamine emerges as a potent and selective norepinephrine/dopamine reuptake inhibitor with D₂ receptor antagonist properties. Its favorable preliminary safety profile, particularly regarding hERG, marks it as a promising candidate for further lead optimization.

Next steps would include:

  • In vivo pharmacokinetic studies to determine brain penetration and half-life.

  • In vivo behavioral pharmacology studies to assess its functional effects on the central nervous system (e.g., locomotor activity, antidepressant models).

  • Broader off-target screening against a comprehensive safety panel to identify any unforeseen interactions.[14]

By following a logical, evidence-based screening strategy, researchers can effectively unlock the therapeutic potential of novel chemical entities while proactively identifying and mitigating risks.

References

  • Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. National Center for Biotechnology Information. [Link]

  • Pharmacological profiling of novel psychoactive substances | Request PDF. ResearchGate. [Link]

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  • Screening for human ADME/Tox Drug properties in Drug discovery. ResearchGate. [Link]

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  • MS Binding Assays for the Three Monoamine Transporters Using the Triple Reuptake Inhibitor (1R,3S)-Indatraline as Native Marker. PubMed. [Link]

  • Novel screening assay for novel psychoactive substances. The Research Database. [Link]

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Theoretical and Computational Guide: Cycloheptanamine Conformational Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cycloheptanamine (aminocycloheptane) presents a unique challenge in computational chemistry due to the high flexibility of the seven-membered ring and the stereoelectronic effects of the amine substituent. Unlike cyclohexane, which resides in a rigid chair conformation, cycloheptanamine undergoes rapid pseudorotation across a flat potential energy surface (PES). This guide outlines a rigorous, self-validating computational protocol for accurately modeling these conformations, determining Boltzmann-weighted populations, and validating results against experimental NMR data.

Part 1: The Conformational Landscape

The Seven-Membered Ring Challenge

The cycloheptane ring does not possess a single, rigid global minimum. Instead, it exists as a dynamic ensemble of conformers interconverting via pseudorotation .

  • Twist-Chair (TC): The global minimum for the parent cycloheptane. It relieves torsional strain and Pitzer strain (eclipsing interactions) more effectively than the chair form.

  • Chair (C): Often a transition state or a high-energy local minimum, unlike in cyclohexane.

  • Twist-Boat (TB) & Boat (B): Higher energy forms, though substituted derivatives can stabilize these geometries depending on steric bulk and electronic repulsion.

The Amine Substituent Effect

The introduction of an amine (-NH


) group adds three critical variables:
  • Pseudo-Equatorial Preference: Similar to cyclohexane, substituents on a seven-membered ring prefer positions that minimize 1,3-diaxial-like interactions. In the TC conformer, the amine group predominantly occupies the isoclinal or equatorial positions.

  • Nitrogen Inversion: The nitrogen atom undergoes pyramidal inversion, creating a double-well potential that must be sampled.

  • Hydrogen Bonding: In protic solvents, the amine acts as both a donor and acceptor, significantly altering the relative energies of conformers compared to the gas phase.

Part 2: Computational Protocol

This protocol moves beyond standard minimization, which often traps structures in local minima. It utilizes a Multi-Stage Hierarchical Approach .

Workflow Visualization

The following diagram illustrates the critical path from sampling to validation.

G Start Input Structure (Cycloheptanamine) Sample Conformational Sampling (CREST / xTB or MMFF) Start->Sample Filter Redundancy Filter (RMSD < 0.25 Å) Sample->Filter DFT_Opt DFT Optimization (wB97X-D / def2-TZVP) Filter->DFT_Opt Top 50 conformers Freq Frequency Analysis (Gibbs Free Energy) DFT_Opt->Freq Solv Solvation Corrections (SMD / PCM) Freq->Solv Boltz Boltzmann Weighting (Population Analysis) Solv->Boltz NMR NMR Calculation (GIAO / Karplus Analysis) Boltz->NMR

Caption: Hierarchical workflow for resolving flexible ring systems. Note the progression from low-cost sampling to high-level DFT verification.

Step-by-Step Methodology
Step 1: Exhaustive Sampling (The Search)

Standard DFT minimization is insufficient. Use Molecular Dynamics (MD) or Metadynamics to cross low-energy barriers (pseudorotation).

  • Tool: CREST (Conformer-Rotamer Ensemble Sampling Tool) coupled with xTB (Semi-empirical Tight Binding).[1]

  • Protocol: Run a 500 ps dynamic simulation at elevated temperature (e.g., 400K) to ensure the ring flips between TC, C, TB, and B forms.

  • Output: An ensemble of 50–100 raw geometries.

Step 2: Geometric Optimization (The Refinement)

Refine the raw structures using Density Functional Theory (DFT).

  • Functional: wB97X-D or M06-2X .

    • Why: These functionals include dispersion corrections (London dispersion), which are critical for accurately modeling the attractive forces between the ring hydrogens in folded conformations (e.g., Twist-Boat).

  • Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).

    • Why: Essential to minimize Basis Set Superposition Error (BSSE).

  • Solvation: Use the SMD (Solvation Model based on Density) model.

    • Why: The amine group's solvation energy varies significantly depending on whether it is exposed (equatorial) or shielded (axial).

Step 3: Frequency Analysis & Thermodynamics

Calculate vibrational frequencies to ensure:

  • No imaginary frequencies (confirms true minima).

  • Derivation of Gibbs Free Energy (

    
    ) at 298.15 K.
    
    • Note: Use the Quasi-Harmonic Approximation (QHA) for low-frequency modes (< 100 cm

      
      ) to avoid errors in entropy calculation caused by the "floppy" nature of the ring.
      

Part 3: Data Analysis & Validation

Boltzmann Population Analysis

The population


 of conformer 

is calculated using the Boltzmann distribution equation:


Expected Results Table (Hypothetical Data for Cycloheptanamine):

Conformer TypeRelative Energy (

, kcal/mol)
Population (%)Amine Orientation
Twist-Chair (TC-1) 0.00 (Global Min)65 - 75%Equatorial (Isoclinal)
Twist-Chair (TC-2) 0.80 - 1.2015 - 20%Axial
Twist-Boat (TB) 2.50 - 3.50< 5%Pseudo-equatorial
Chair (C) > 4.00~0%Equatorial
NMR Validation (The Truth Test)

To validate the computed ensemble, calculate the vicinal proton-proton coupling constants (


) and compare them to experimental NMR spectra.
  • Mechanism: The Karplus equation relates the dihedral angle (

    
    ) to the coupling constant (
    
    
    
    ).
  • Calculation: Compute the NMR shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method at the B3LYP/6-311+G(2d,p) level (specifically calibrated for magnetic properties).

  • Averaging:

    
    
    
  • Interpretation: If the calculated weighted average matches the experimental

    
    -values (typically within 0.5 Hz), the conformational ensemble is accurate.
    

Part 4: Pseudorotation Pathway

Understanding the interconversion is vital for drug design, as the bioactive conformation may not be the ground state.

Energy TC Twist-Chair (0.0 kcal) C Chair (TS / High E) TC->C Barrier ~1.5 kcal TB Twist-Boat (+3.0 kcal) C->TB Pseudorotation B Boat (TS) TB->B Barrier B->TB

Caption: Simplified energy landscape. Low barriers between TC and C allow rapid interconversion at room temperature.

References

  • Conformational Analysis of Cycloheptane: Wiberg, K. B. (2003). Conformational Energies of Cycloheptane and Substituted Cycloheptanes. Journal of Organic Chemistry.[2][3] [Link]

  • Dispersion Corrections in DFT: Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. [Link]

  • CREST/xTB Sampling Method: Pracht, P., Bohle, F., & Grimme, S. (2020). Automated exploration of the low-energy chemical space with fast quantum chemical methods. Physical Chemistry Chemical Physics. [Link]

  • NMR Calculation & Karplus Analysis: Bagno, A., & Rastrelli, F. (2015). Calculated Proton-Proton Coupling Constants: A Probe for Conformational Analysis. Chemistry – A European Journal. [Link]

  • Solvation Models (SMD): Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent. Journal of Physical Chemistry B. [Link]

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An In-Depth Technical Guide to the Discovery, Isolation, and Characterization of Novel Phenylcycloheptanamine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded framework for the discovery and isolation of novel phenylcycloheptanamine analogs. It is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the strategic decisions and experimental protocols that underpin the early-stage development of new chemical entities. The narrative moves beyond simple procedural lists to explain the causality behind each step, ensuring a self-validating and robust scientific approach.

Introduction and Strategic Rationale

The phenylcycloalkylamine scaffold has a rich history in medicinal chemistry, with smaller ring analogs like phencyclidine (a phenylcyclohexylamine) demonstrating profound effects on the central nervous system (CNS). By expanding the cycloalkyl ring to a seven-membered heptane ring, we introduce novel conformational flexibility and lipophilicity, creating a unique chemical space to explore.

Our strategic hypothesis is informed by recent findings on related scaffolds. For instance, certain heterocycle-fused phenylcyclohexylamines have been identified as potent multi-target antagonists of the N-methyl-D-aspartate (NMDA) receptor and monoamine transporters (such as SERT, DAT, and NET).[1] This dual-action mechanism is a promising strategy for developing rapid-acting antidepressants with potentially novel therapeutic profiles.[1] This guide will therefore focus on the discovery of phenylcycloheptanamine analogs aimed at these CNS targets.

Design and Synthesis of an Analog Library

The foundation of a successful discovery campaign lies in the rational design and efficient synthesis of a diverse yet targeted chemical library. Our approach combines a core scaffold synthesis with strategic bioisosteric modifications to probe the structure-activity relationship (SAR).

Core Synthesis: Reductive Amination

The 1-phenylcycloheptanamine core is most efficiently synthesized via reductive amination. This cornerstone reaction of medicinal chemistry involves the condensation of a ketone with an amine to form an imine intermediate, which is then reduced in situ to the desired amine.[2] This one-pot method is highly versatile and amenable to a wide range of substrates.[3][4]

The chosen pathway involves the reaction of Cycloheptanone (1) with a primary amine in the presence of a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.[2] The latter is particularly effective as it is selective for the iminium ion over the ketone starting material.[4]

Synthetic Workflow cluster_0 Core Synthesis cluster_1 Analog Generation Cycloheptanone Cycloheptanone (1) Imine N-phenylcycloheptan-1-imine (Intermediate) Cycloheptanone->Imine + Aniline (2) - H₂O Aniline Aniline (2) Core 1-Phenylcycloheptan-1-amine (3) (Core Scaffold) Imine->Core [H] (e.g., NaBH₃CN) Analogs Analog Library (3a, 3b, 3c...) Core->Analogs Bioisosteric Replacement (e.g., Substituted Anilines)

Caption: High-level workflow for synthesis of the core scaffold and analog library.

Experimental Protocol 1: Synthesis of 1-Phenylcycloheptan-1-amine (3)
  • Reaction Setup: To a stirred solution of cycloheptanone (1.0 eq) in 1,2-dichloroethane (0.2 M) at room temperature, add aniline (1.05 eq).

  • Imine Formation: Stir the mixture for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or UPLC-MS until consumption of the starting material is complete (typically 4-12 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Analog Design via Bioisosteric Replacement

To build a library and develop SAR, we employ the principle of bioisosteric replacement. This strategy involves substituting functional groups with others that have similar physical or chemical properties to enhance potency, improve pharmacokinetic profiles (ADME), or reduce toxicity.[5][6] For our phenylcycloheptanamine library, we will synthesize analogs by replacing the aniline with various substituted anilines. This allows for the exploration of electronic and steric effects on target binding.

Examples of Substituted Anilines for Analog Synthesis:

  • Electron-donating groups: 4-methoxyaniline, 4-methylaniline

  • Electron-withdrawing groups: 4-fluoroaniline, 4-chloroaniline, 3,4-dichloroaniline

  • Steric bulk: 2-methylaniline, 2,6-dimethylaniline

Isolation and Purification

The purification of amine-containing compounds from reaction mixtures is a critical step. High-Performance Liquid Chromatography (HPLC) is the technique of choice for achieving the high purity (>95%) required for biological assays.[7]

Purification Workflow Crude Crude Product from Work-up PrepHPLC Preparative RP-HPLC Crude->PrepHPLC Collect Fraction Collection (UV-Triggered) PrepHPLC->Collect Analysis Purity Analysis (Analytical UPLC-MS) Collect->Analysis Pool Pool Pure Fractions (>95% Purity) Analysis->Pool Evap Solvent Evaporation (Lyophilization) Pool->Evap Final Pure Compound (TFA Salt) Evap->Final

Caption: Standard workflow for the purification of novel amine analogs.

Experimental Protocol 2: Reversed-Phase HPLC Purification
  • Sample Preparation: Dissolve the crude product in a minimal amount of DMSO or a mixture of acetonitrile/water. Filter through a 0.22 µm syringe filter to remove particulates.

  • System Setup:

    • Column: A C18 stationary phase column is typically used for small molecule purification.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Method Development: Perform an initial analytical run with a fast gradient (e.g., 5% to 95% B over 10 minutes) to determine the retention time of the target compound.

  • Preparative Run: Scale the injection volume for the preparative column. Run a focused gradient optimized from the analytical run (e.g., a shallower gradient around the elution time of the target compound).

  • Fraction Collection: Collect fractions corresponding to the main product peak, typically triggered by UV absorbance at 254 nm and 280 nm.

  • Purity Analysis: Analyze each collected fraction using a rapid analytical UPLC-MS method to confirm purity and identity.

  • Final Processing: Pool the fractions with >95% purity. Freeze the pooled fractions and lyophilize to remove the mobile phase, yielding the final compound as a TFA salt.

Structural Elucidation and Verification

The unambiguous determination of the chemical structure is non-negotiable. A combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive proof of structure.[8]

Structural_Elucidation cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy PureCompound Purified Analog UPLCMS UPLC-MS PureCompound->UPLCMS Confirms Purity & Mass [M+H]+ ProtonNMR 1H NMR PureCompound->ProtonNMR Proton Environment & Connectivity (J-coupling) HRMS HRMS UPLCMS->HRMS Provides Exact Mass & Elemental Formula CarbonNMR 13C NMR ProtonNMR->CarbonNMR Carbon Skeleton TwoD_NMR 2D NMR (COSY, HSQC, HMBC) CarbonNMR->TwoD_NMR Definitive Connectivity

Caption: Inter-relationship of analytical techniques for structural elucidation.

UPLC-MS and High-Resolution Mass Spectrometry (HRMS)

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is the workhorse for initial characterization.[9] It confirms the molecular weight of the target compound (observed as the [M+H]⁺ ion) and provides a purity assessment based on the UV chromatogram. HRMS is then used to determine the exact mass, which allows for the unambiguous calculation of the elemental formula.

2D NMR Spectroscopy

While 1D ¹H and ¹³C NMR provide initial fingerprints, 2D NMR experiments are essential for assembling the complete molecular structure from its constituent parts.[10][11]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2 or 3 bonds. This is used to trace out proton networks within the cycloheptyl ring and the phenyl ring.[12]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is invaluable for assigning carbon signals.[11]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2 or 3 bonds. This is the key experiment for connecting the different fragments of the molecule, for example, showing a correlation from the protons on the phenyl ring to the quaternary carbon of the cycloheptyl ring.[13]

By systematically analyzing the COSY, HSQC, and HMBC spectra, a medicinal chemist can definitively connect all atoms in the proposed structure, confirming its identity.

Pharmacological Evaluation: In Vitro Profiling

With a library of pure, structurally confirmed analogs, the next stage is to assess their biological activity. Based on our initial hypothesis, we will profile the compounds for their ability to bind to the NMDA receptor and monoamine transporters.

Target Engagement: Competitive Radioligand Binding Assay

A competitive radioligand binding assay is used to determine the affinity of a test compound for a specific receptor.[14] The assay measures the ability of the unlabeled test compound to displace a known radiolabeled ligand from the receptor. The output is an IC₅₀ value, which can be converted to a binding affinity constant (Ki).[15]

Signaling_Pathway Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_Ion Ca²⁺ Ion Channel NMDA_R->Ca_Ion Opens Analog Phenylcycloheptanamine Analog Analog->NMDA_R Antagonizes Neuron Postsynaptic Neuron Ca_Ion->Neuron Influx Effect Downstream Signaling (e.g., CaMKII, CREB) Neuron->Effect Initiates

Caption: Hypothetical antagonism of the NMDA receptor signaling pathway.

Experimental Protocol 3: Competitive Radioligand Binding Assay (NMDA Receptor)
  • Reagent Preparation: Prepare assay buffer, cell membranes expressing the NMDA receptor, a known radioligand (e.g., [³H]MK-801), and serial dilutions of the test compounds.[16]

  • Assay Plate Setup: In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (near its Kd), and varying concentrations of the test compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).[14]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[16]

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter plate. The receptors and bound ligand are trapped on the filter.[16]

  • Detection: Wash the filters with ice-cold buffer, dry them, and add a scintillation cocktail. Measure the radioactivity retained on the filters using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[17] Calculate the Ki using the Cheng-Prusoff equation.[15]

Structure-Activity Relationship (SAR) Analysis

The data from the binding assays are compiled to understand the SAR. This analysis reveals which chemical modifications lead to improved potency and selectivity.[18][19]

Table 1: Hypothetical SAR Data for Phenylcycloheptanamine Analogs

Compound IDR Group (Phenyl Substitution)NMDA-R Ki (nM)SERT Ki (nM)
3 H1801500
3a 4-F95850
3b 4-Cl70600
3c 4-OCH₃2502100
3d 3,4-diCl45350

This data is hypothetical but reflects plausible trends where electron-withdrawing groups enhance potency at the primary target.

Preliminary In Vivo Assessment

Promising candidates from in vitro profiling are advanced to in vivo studies to assess their effects in a whole organism.[20] Given the hypothesized antidepressant activity, initial studies would focus on established rodent behavioral models.[21][22]

  • Forced Swim Test (FST) & Tail Suspension Test (TST): These are common screening models for antidepressant-like activity. A reduction in immobility time is indicative of potential efficacy.[1]

  • Open Field Test: This assay assesses general locomotor activity and can help rule out confounding effects like sedation or hyperactivity.[21]

These preliminary studies provide crucial early data on whether the in vitro activity translates to a physiological effect in a living system, guiding the decision for further preclinical development.

Conclusion

The discovery and isolation of novel phenylcycloheptanamine analogs represent a structured and hypothesis-driven process. It begins with rational design and efficient synthesis, followed by rigorous purification and definitive structural characterization. Targeted in vitro assays, guided by findings from related chemical series, allow for the efficient identification of potent compounds and the development of a clear structure-activity relationship. This systematic approach, integrating causality and self-validation at each experimental step, provides a robust foundation for identifying promising lead candidates for further development as potential next-generation CNS therapeutics.

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  • Chen, Y. L., et al. (2018). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PMC. [Link]

  • Wünsch, B., et al. (2010). Synthesis and SAR studies of chiral non-racemic dexoxadrol analogues as uncompetitive NMDA receptor antagonists. Bioorganic & Medicinal Chemistry, 18(22), 7899-7911. [Link]

  • Metabolomics and network pharmacology-based identification of phenolic acids in Polygonatum kingianum var. grandifolium rhizomes as anti-cancer/Tumor active ingredients. (2024). PMC. [Link]

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  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (n.d.). PMC. [Link]

  • Abreo, M. A., et al. (2010). Syntheses and structure-activity relationship (SAR) studies of 2,5-diazabicyclo[2.2.1]heptanes as novel alpha7 neuronal nicotinic receptor (NNR) ligands. Journal of Medicinal Chemistry, 53(12), 4646-4657. [Link]

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An In-depth Technical Guide to the Metabolic Pathways of Phenylalkylamines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of the metabolic pathways of phenylalkylamines, a broad class of compounds encompassing endogenous neurotransmitters, pharmaceuticals, and new psychoactive substances (NPS). Understanding the biotransformation of these molecules is critical for drug development, clinical toxicology, and forensic analysis. This document details the principal Phase I and Phase II metabolic reactions, the key enzyme systems involved—primarily Cytochrome P450 (CYP450) and Monoamine Oxidase (MAO)—and the established experimental workflows for their investigation. By synthesizing mechanistic insights with validated protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals dedicated to this complex field.

Introduction: The Significance of Phenylalkylamine Metabolism

Phenylalkylamines are characterized by a core phenethylamine structure: a phenyl ring linked to an amino group by a two-carbon chain. This versatile scaffold is the foundation for essential endogenous molecules like dopamine and norepinephrine, as well as a vast array of synthetic compounds, including therapeutic agents (e.g., amphetamine) and a growing number of NPS (e.g., synthetic cathinones or "bath salts").[1]

The physiological effects, duration of action, and potential toxicity of any phenylalkylamine are profoundly influenced by its metabolic fate.[2][3] Drug metabolism and pharmacokinetics (DMPK) studies are therefore a critical component of drug discovery and safety assessment.[2][3] These investigations aim to:

  • Identify Active or Toxic Metabolites: Metabolism can convert a parent drug into metabolites that are more active, less active, or possess entirely different toxicological profiles.[4]

  • Predict Pharmacokinetics: The rate of metabolism determines a compound's half-life, bioavailability, and potential for accumulation.[3][5]

  • Anticipate Drug-Drug Interactions (DDI): Many phenylalkylamines are metabolized by the same enzymes, creating a potential for competitive inhibition and adverse drug events.[3][6]

  • Develop Analytical Screening Methods: Knowledge of metabolites is crucial for developing comprehensive toxicological screens, as parent compounds may be rapidly cleared and undetectable in biological samples.[7][8]

This guide will systematically dissect the enzymatic processes governing these transformations and the methodologies used to study them.

Core Metabolic Pathways: A Two-Phase Approach

The biotransformation of phenylalkylamines, like most xenobiotics, is typically a two-stage process designed to increase their water solubility and facilitate excretion.

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups (e.g., hydroxyl, carboxyl) on the parent molecule, a process known as functionalization. For phenylalkylamines, the most critical Phase I pathways are catalyzed by two major enzyme superfamilies: Cytochrome P450 (CYP450) and Monoamine Oxidases (MAO).

The CYP450 superfamily, primarily located in the liver, is responsible for the oxidative metabolism of an estimated 70-90% of all clinically used drugs.[3][9] For phenylalkylamines, CYPs catalyze several key reactions:

  • Aromatic Hydroxylation: The addition of a hydroxyl group to the phenyl ring. For example, amphetamine is hydroxylated by the enzyme CYP2D6 to form the active metabolite 4-hydroxyamphetamine.[10][11] This is a common pathway for many amphetamine-type stimulants.[12]

  • Aliphatic Hydroxylation: Hydroxylation of the ethyl side-chain.

  • N-Dealkylation: The removal of alkyl groups from the nitrogen atom. This is a significant pathway for secondary and tertiary amines, such as methamphetamine and MDMA, converting them into primary amine metabolites (amphetamine and MDA, respectively).[10][13]

  • Oxidative Deamination: The removal of the amino group, which can also be catalyzed by CYPs, though it is a primary function of MAO.[10]

Genetic polymorphisms in CYP enzymes, particularly CYP2D6, can lead to significant inter-individual variability in how these drugs are metabolized, affecting both efficacy and toxicity.[3][9]

MAOs are mitochondrial enzymes crucial for the degradation of endogenous monoamine neurotransmitters and xenobiotic amines.[][15] There are two main isoforms:

  • MAO-A: Preferentially metabolizes serotonin and norepinephrine.[16]

  • MAO-B: Preferentially metabolizes phenylethylamine (PEA).[16]

  • Both isoforms can metabolize dopamine.[][16]

The primary reaction catalyzed by MAO is oxidative deamination , which converts the primary or secondary amine of the phenylalkylamine into an aldehyde.[] This aldehyde is then further oxidized to a carboxylic acid. The presence of a methyl group on the alpha-carbon of the side chain (as in amphetamine) confers resistance to MAO-catalyzed metabolism, which is a key reason for its longer duration of action compared to endogenous monoamines.[11] However, many phenylalkylamines can still act as inhibitors of MAO, which can contribute to their pharmacological effects and potential for drug interactions.[17][18]

Phase II Metabolism: Conjugation Reactions

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous, polar molecules. This greatly increases water solubility and facilitates elimination via urine or bile. Key conjugation reactions for phenylalkylamine metabolites include:

  • Glucuronidation: The most common Phase II reaction, where glucuronic acid is attached to hydroxyl groups, catalyzed by UDP-glucuronosyltransferases (UGTs). Desmethyl-MXPr-glucuronide, for instance, has been identified as a major metabolite of methoxpropamine.[19]

  • Sulfation: The addition of a sulfate group, catalyzed by sulfotransferases (SULTs).

These conjugation pathways are essential for detoxifying and clearing the functionalized metabolites produced during Phase I.[12]

Diagram: Generalized Metabolic Pathways of Phenylalkylamines

The following diagram illustrates the principal enzymatic transformations that a generic phenylalkylamine structure undergoes.

G Parent Parent Phenylalkylamine (e.g., R-NH2, R-NHCH3) Phase1 Phase I Metabolism (Functionalization) Parent->Phase1 Excretion Excretion (Urine, Bile) Parent->Excretion Unchanged Drug Phase1_Metabolite Phase I Metabolite (Hydroxylated, Dealkylated, etc.) Phase1->Phase1_Metabolite Phase2 Phase II Metabolism (Conjugation) Phase1_Metabolite->Phase2 Phase2_Metabolite Phase II Metabolite (Glucuronide, Sulfate) Phase2->Phase2_Metabolite Phase2_Metabolite->Excretion CYP450 CYP450 Enzymes (e.g., CYP2D6) CYP450->Phase1 MAO Monoamine Oxidase (MAO-A/B) MAO->Phase1 UGT_SULT UGTs, SULTs UGT_SULT->Phase2

Caption: Core metabolic transformation flow for phenylalkylamines.

Experimental Workflows for Metabolic Investigation

A multi-tiered approach, combining in vitro and in vivo models, is essential for a thorough investigation of phenylalkylamine metabolism.

In Vitro Metabolism Models

In vitro systems provide a controlled, cost-effective, and high-throughput environment for initial metabolic screening.[20][21]

Common In Vitro Systems:

SystemDescriptionKey Enzymes PresentPrimary Application
Liver Microsomes Vesicles from the endoplasmic reticulum of hepatocytes.[20]CYP450, UGTs, FMOs.[20][22]Metabolic stability screening, CYP inhibition/induction, Phase I metabolite profiling.[20][21]
S9 Fraction Supernatant from centrifuged liver homogenate.CYPs, UGTs, SULTs, and other cytosolic enzymes.[5]Broader screening including both Phase I and some Phase II pathways.[5]
Hepatocytes Intact, viable liver cells (fresh or cryopreserved).[21]Full complement of Phase I, II, and transporter proteins.[21]"Gold standard" for predicting in vivo clearance, studying transport, and comprehensive metabolite profiling.[21]
Recombinant Enzymes Individual enzymes (e.g., a specific CYP isoform) expressed in a host cell line.Single, specific enzyme.Reaction phenotyping (identifying which specific enzyme metabolizes a drug).

Causality in Experimental Design: The choice of system is dictated by the experimental question. Microsomes are excellent for assessing Phase I stability because they are highly enriched in CYP enzymes.[21] However, they lack the full cellular machinery, so hepatocytes are required for a more physiologically relevant picture that includes uptake transporters and a complete set of Phase II enzymes.[21]

Protocol 1: High-Throughput Metabolic Stability Assay using Human Liver Microsomes (HLM)

This protocol is a self-validating system designed to determine the intrinsic clearance of a test compound.

  • Preparation:

    • Thaw pooled HLM on ice. Dilute in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[22]

    • Prepare the test compound stock solution in a suitable organic solvent (e.g., DMSO) and dilute to a final concentration of 1 µM in the incubation mixture.

    • Prepare a fresh NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase). Rationale: This system provides a continuous supply of the NADPH cofactor required for CYP450 activity.[22]

  • Incubation:

    • Pre-incubate the HLM and test compound mixture at 37°C for 5 minutes to equilibrate.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction immediately by adding an equal volume of ice-cold acetonitrile containing an internal standard. Rationale: Acetonitrile precipitates proteins, stopping all enzymatic activity, while the internal standard aids in accurate quantification.

  • Controls (Self-Validation):

    • Negative Control: Run an incubation without the NADPH-regenerating system to assess non-CYP-mediated degradation.

    • Positive Control: Include a compound with a known, well-characterized metabolic rate (e.g., testosterone, verapamil) to confirm the metabolic competency of the HLM batch.

  • Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]

    • Monitor the disappearance of the parent compound over time.

  • Data Interpretation:

    • Plot the natural log of the percentage of remaining parent compound versus time.

    • Calculate the half-life (t½) and the in vitro intrinsic clearance (CLint).[5][23]

In Vivo Metabolism Models

Animal models are used to confirm in vitro findings in a whole, living system, providing crucial data on metabolite distribution and excretion.[19] Rodent models (mice, rats) are commonly used for initial studies.[19][24]

Protocol 2: Metabolite Profiling in a Murine Model

  • Dosing and Sample Collection:

    • Administer the phenylalkylamine to a cohort of mice (e.g., via intraperitoneal injection).[19] Rationale: Including both male and female mice is important to account for potential sex-based differences in metabolism.[19]

    • House the animals in metabolic cages that allow for the separate collection of urine and feces.

    • Collect urine at predetermined intervals (e.g., 0-6h, 6-12h, 12-24h).[19]

  • Sample Preparation (Urine):

    • To identify conjugated (Phase II) metabolites, an aliquot of urine is treated with β-glucuronidase/arylsulfatase to hydrolyze the conjugates back to their Phase I forms.[12]

    • Perform sample cleanup using solid-phase extraction (SPE) or a simple "dilute-and-shoot" approach where the sample is diluted with solvent before injection.[25]

  • Bioanalytical Analysis:

    • Analyze processed samples using high-resolution mass spectrometry (HRMS), such as UHPLC-QTOF-MS or Orbitrap-MS.[7][19] Rationale: HRMS provides accurate mass measurements, which are essential for determining the elemental composition of unknown metabolites.[26]

    • Use data-dependent acquisition modes to trigger fragmentation (MS/MS) of potential metabolites, providing structural information.[26]

  • Metabolite Identification:

    • Compare the metabolic profiles of dosed animals to control (vehicle-dosed) animals to identify drug-related peaks.

    • Propose metabolite structures based on accurate mass, fragmentation patterns, and known biotransformation pathways (e.g., a mass shift of +15.9949 Da indicates hydroxylation).

    • Confirm structures by synthesizing authentic chemical standards where possible.

Diagram: Integrated Workflow for Metabolite Investigation

This diagram illustrates the logical flow from initial screening to definitive identification.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation cluster_2 Bioanalytical Analysis cluster_3 Data Analysis & Identification Microsomes Liver Microsome Stability Assay Hepatocytes Hepatocyte Incubation Microsomes->Hepatocytes Confirmatory AnimalModel Animal Model Dosing (e.g., Mouse) Hepatocytes->AnimalModel Hypothesis for In Vivo SampleCollection Biological Sample Collection (Urine, Plasma) AnimalModel->SampleCollection SamplePrep Sample Preparation (SPE, Hydrolysis) SampleCollection->SamplePrep LCMS LC-HRMS/MS Analysis SamplePrep->LCMS MetaboliteID Metabolite Identification (Accurate Mass, Fragmentation) LCMS->MetaboliteID StructureElucidation Structure Elucidation & Pathway Mapping MetaboliteID->StructureElucidation

Caption: A typical experimental workflow for phenylalkylamine metabolism studies.

Advanced Bioanalytical Techniques

The structural diversity of phenylalkylamines and their metabolites necessitates powerful analytical tools. Liquid chromatography coupled to mass spectrometry (LC-MS) is the cornerstone technology in this field.[26][27]

  • Liquid Chromatography (LC): Separates the complex mixture of compounds in a biological sample based on their physicochemical properties before they enter the mass spectrometer.[28]

  • Tandem Mass Spectrometry (MS/MS): Provides high sensitivity and structural information. A precursor ion (e.g., the parent drug or a metabolite) is selected, fragmented, and the resulting product ions are detected. This creates a unique "fingerprint" for the molecule.[29][30]

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap provide highly accurate mass measurements, allowing for the determination of a molecule's elemental formula, which is invaluable for identifying unknown metabolites.[19]

The combination of these techniques, particularly UHPLC-HRMS/MS, allows for the rapid and confident detection and identification of metabolites even at very low concentrations in complex biological matrices like urine and blood.[7][19][25]

Conclusion and Future Directions

The investigation of phenylalkylamine metabolism is a dynamic and critical field. The principles and workflows detailed in this guide provide a robust framework for elucidating the biotransformation of both existing and emerging compounds. As new psychoactive substances continue to appear, these methodologies will be essential for the rapid identification of metabolic pathways, enabling forensic laboratories to develop effective screening programs and allowing the scientific community to better understand the toxicological and pharmacological profiles of these novel agents.[1][24] Future work will likely focus on the development of advanced in silico predictive models to complement experimental data and further accelerate the characterization of the metabolic fate of next-generation phenylalkylamines.

References

  • Uncovering the Metabolic Footprint of New Psychoactive Substances by Metabolomics: A System
  • How to Study the Metabolism of New Psychoactive Substances for the Purpose of Toxicological Screenings—A Follow-Up Study Comparing Pooled Human Liver S9, HepaRG Cells, and Zebrafish Larvae. (2020). Frontiers in Pharmacology.
  • Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements. (2014). Drug Testing and Analysis.
  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab.
  • Tackling new psychoactive substances through metabolomics: UHPLC-HRMS study on natural and synthetic opioids in male and female murine models. (n.d.). Scientific Reports.
  • Drug Metabolism Studies Using Liver Microsomes. (2024). Milecell Bio.
  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan.
  • Metabolic study of new psychoactive substance methoxpropamine in mice by UHPLC-QTOF-HRMS. (2023). Drug Testing and Analysis.
  • Analytical strategies for identifying drug metabolites. (2007). Mass Spectrometry Reviews.
  • Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. (n.d.). Discovery Life Sciences.
  • metabolic stability & determining intrinsic drug clearance. (2023). Chem Help ASAP via YouTube.
  • Role of MAO A and B in neurotransmitter metabolism and behavior. (n.d.).
  • Metabolite identification and profiling in drug design: current practice and future directions. (2009). Current Pharmaceutical Design.
  • Analysis of hydroxylated phenylalkylamine stimulants in urine by GC-APPI-HRMS. (n.d.).
  • MAO Inhibitors: Mechanisms and Drug Discovery. (n.d.). BOC Sciences.
  • Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. (2025). MDPI.
  • Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. (2018). Drug Testing and Analysis.
  • Cytochrome P-450 complex formation in the metabolism of phenylalkylamines. 8. Stereoselectivity in metabolic intermediary complex formation with a series of chiral 2-substituted 1-phenyl-2-aminoethanes. (n.d.). Journal of Medicinal Chemistry.
  • Analytical strategies for identifying drug metabolites. (2025).
  • Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements. (2025).
  • Studies on the metabolism and the detectability of 4-methyl-amphetamine and its isomers 2-methyl-amphetamine and 3-methyl-amphetamine in rat urine using GC-MS and LC-(high-resolution)-MSn. (2014). Analytical and Bioanalytical Chemistry.
  • Building a better database to detect designer drugs. (2025). EurekAlert!.
  • Development and Validation of an LC–MS/MS Method for Determination of p-Phenylenediamine and its Metabolites in Blood Samples. (2025).
  • Analytical Tools and Approaches for Metabolite Identification in Early Drug Discovery. (n.d.). OUCI.
  • Application of direct urine LC-MS-MS analysis for screening of novel substances in drug abusers. (2005). Journal of Analytical Toxicology.
  • The Therapeutic Potential of Amphetamine-like Psychostimulants. (2023). MDPI.
  • Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. (n.d.). Biomolecules & Therapeutics.
  • Structure-Activity Relationships of Phenylalkylamines as Agonist Ligands for 5-HT 2A Receptors. (2025).
  • Metabolic pathways of amphetamine. (n.d.).
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007). Agilent.
  • Increasing Sample Throughput for Detecting Drugs of Abuse and Metabolites in Urine by UHPLC-MS/MS for Forensic Toxicology. (n.d.). Thermo Fisher Scientific.
  • Amphetamine-type Stimulants: Novel Insights into their Actions and use Patterns. (n.d.). Revista de Investigación Clínica.
  • An overview of phenylalanine and tyrosine kinetics in humans. (2007). The Journal of Nutrition.
  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting
  • The Role of CYP450 Enzymes in Drug Metabolism. (n.d.). Metabolon.
  • Phase I and Phase II Metabolism: Mechanisms and their Role in Drug Biotransformation. (2024). Journal of Pharmaceutical Reports.
  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023). MDPI.
  • What's the importance of cytochrome P450 metabolism?. (2024). Optibrium.
  • Biochemistry Metabolic p

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Technical Characterization Guide: Receptor Binding Profile of 3-Phenylcycloheptanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural pharmacophore, predictive binding properties, and validation protocols for 3-phenylcycloheptanamine .

Executive Summary & Structural Pharmacophore

3-Phenylcycloheptanamine (CAS: 1341824-93-8) represents a distinct chemical scaffold within the aryl-cycloalkylamine class.[1][2][3] Unlike its six-membered analog (phenylcyclohexylamine) or the proximal isomer (2-phenylcycloheptanamine), this molecule features a 1,3-substitution pattern on a flexible seven-membered ring.

For researchers and drug developers, understanding this profile requires analyzing the vector distance between the basic nitrogen and the aromatic centroid.

  • 2-Phenyl Isomers (Proximal): Mimic the phenethylamine pharmacophore (approx. 3–4 Å distance), typically yielding activity at Monoamine Transporters (DAT/NET) and TAAR1 (e.g., Fencamfamine).

  • 3-Phenyl Isomers (Distal): Mimic a gamma-phenylpropylamine spacing (approx. 5–6 Å distance). This extended pharmacophore often shifts selectivity away from direct sympathomimetic effects toward Sigma-1 (

    
    ) receptors , NMDA receptor (PCP-site) , or Mu-opioid receptor (MOR)  modulation.
    

This guide outlines the theoretical binding landscape and the definitive experimental workflows required to validate its affinity (


) and functional efficacy (

).

Predictive Receptor Binding Profile

Based on Structure-Activity Relationship (SAR) data from homologous ring-expanded amines (cycloheptyl vs. cyclohexyl), the following binding probabilities are projected:

Target FamilyPredicted AffinityMechanistic Rationale
Sigma Receptors (

)
High The hydrophobic cycloheptyl ring and distal phenyl group create an ideal lipophilic pharmacophore for the Sigma-1 chaperone pocket.
NMDA Receptor Moderate Aryl-cycloalkylamines often bind the PCP intrachannel site. However, the 7-membered ring adds steric bulk that may reduce potency compared to PCP/Ketamine.
Monoamine Transporters (SERT/NET) Low-Moderate The 1,3-spacing disrupts the optimal overlap required for high-affinity DAT binding found in amphetamines, potentially favoring SERT or NET selectivity.
hERG Channel Risk Factor Lipophilic amines with flexible linkers are frequent off-target blockers of the

potassium current.

Experimental Validation Protocols

To definitively establish the profile, a Radioligand Binding Screen followed by functional validation is required. The following protocols are designed for high-throughput screening (HTS) compatibility.

Protocol A: Membrane Preparation (Rat Whole Brain)

Causality: Proper homogenization ensures the integrity of G-protein coupled receptors (GPCRs) and ion channels.

  • Dissection: Rapidly decapitate male Sprague-Dawley rats; remove brain and chill in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

  • Homogenization: Disperse tissue using a Teflon-glass homogenizer (10 strokes at 800 rpm).

  • Centrifugation:

    • Spin at 1,000

      
       for 10 min (remove nuclear debris).
      
    • Collect supernatant and spin at 20,000

      
       for 20 min (pellet membranes).
      
  • Resuspension: Resuspend pellet in assay buffer (50 mM Tris-HCl, pH 7.4) to a protein concentration of 1–2 mg/mL.

Protocol B: Competitive Radioligand Binding Assay

Self-Validating Step: Use a known antagonist (e.g., Haloperidol for


 receptors) as a positive control to ensure assay window validity.

Materials:

  • Ligand:

    
     (for 
    
    
    
    ) or
    
    
    (for NMDA).
  • Test Compound: 3-phenylcycloheptanamine (10 concentrations:

    
     M to 
    
    
    
    M).

Workflow:

  • Incubation: Mix 50

    
    L membrane prep, 25 
    
    
    
    L radioligand (2 nM final), and 25
    
    
    L test compound in a 96-well plate.
  • Equilibrium: Incubate at 37°C for 120 mins (Sigma) or 25°C for 60 mins (NMDA).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).

  • Quantification: Add scintillation fluid and count CPM.

  • Analysis: Fit data to a one-site competition model:

    
    
    Calculate 
    
    
    
    using the Cheng-Prusoff equation.

Signaling Pathway & Screening Workflow

The following diagram illustrates the logical flow of characterization, from structural analysis to functional output, and the potential divergent signaling pathways (Sigma vs. Monoamine).

G cluster_0 Phase 1: Structural Input cluster_1 Phase 2: Primary Screening Targets cluster_2 Phase 3: Functional Output Compound 3-Phenylcycloheptanamine (Scaffold Analysis) Pharmacophore 1,3-Distal Spacing (Lipophilic C7 Ring) Compound->Pharmacophore defines properties Target_Sigma Sigma-1 Receptor (Chaperone Translocation) Pharmacophore->Target_Sigma High Probability Target_NMDA NMDA Receptor (Channel Blockade) Pharmacophore->Target_NMDA Moderate Probability Target_MAT Monoamine Transporters (Reuptake Inhibition) Pharmacophore->Target_MAT Low Probability Signal_Ca Ca2+ Mobilization (ER Release) Target_Sigma->Signal_Ca Agonist Mode Signal_cAMP cAMP Modulation (Gi/Gs Coupling) Target_MAT->Signal_cAMP Indirect Effect

Caption: Logical workflow for characterizing 3-phenylcycloheptanamine, highlighting the shift from monoaminergic to Sigma/NMDA targets due to the 1,3-distal substitution.

Quantitative Data Summary (Predicted)

Parameter3-Phenylcycloheptanamine (Predicted)2-Phenyl Isomer (Reference)Interpretation
N-Aryl Distance ~5.2 Å~3.6 ÅGreater distance reduces direct DAT interaction.
LogP (Lipophilicity) ~3.1~3.1High BBB permeability for both isomers.
Primary Target Sigma-1 / NMDADAT / NETPositional isomerism shifts pharmacological class.
Metabolic Risk CYP2D6 HydroxylationCYP2D6 HydroxylationLikely para-hydroxylation on the phenyl ring.

References

  • Glennon, R. A. (2008). Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT2A receptors. Journal of Medicinal Chemistry.

  • Toll, L., et al. (1983). Detailed receptor binding studies of a series of N-substituted ethyl 3-arylnipecotates. Life Sciences.

  • Liechti, M. E. (2014).[4] Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology.

  • BLD Pharm. (2025). 3-Phenylcycloheptanamine Product Data (CAS 1341824-93-8).[1][2][3][5][6] Commercial Chemical Database.

  • Roux, M., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences.

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Methodological & Application

using 3-phenylcycloheptanamine as a scaffold in drug design

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic application of 3-phenylcycloheptanamine as a chemical scaffold in modern drug discovery. It addresses the structural advantages of seven-membered rings, provides a validated synthetic route, and details protocols for biological evaluation, specifically targeting Central Nervous System (CNS) receptors.

Executive Summary

The 3-phenylcycloheptanamine scaffold represents a "privileged structure" variant that bridges the gap between rigid cyclohexanes and flexible open-chain amines. While 6-membered rings (piperidines, cyclohexanes) dominate the pharmacopeia, 7-membered rings (cycloheptanes) offer unique conformational entropy and vector orientation. This guide details the use of 3-phenylcycloheptanamine to modulate lipophilicity (


) and optimize ligand-receptor binding kinetics, particularly for Sigma-1 (

) receptors
and NMDA antagonists .

Scientific Rationale & Structural Analysis

The "Medium-Ring" Advantage

In medicinal chemistry, the transition from a 6-membered to a 7-membered ring is not merely an increase in size; it is a profound alteration of conformational space.

  • Conformational Flexibility: Unlike the rigid chair conformation of cyclohexane, cycloheptane exists in a pseudorotation cycle involving twist-chair and twist-boat conformers. This allows the 3-phenyl group to explore hydrophobic pockets that are sterically inaccessible to phenylcyclohexane analogs.

  • Vectorial Orientation: The 1,3-substitution pattern on a heptane ring creates a unique distance and angle vector between the basic amine (cationic pharmacophore) and the phenyl ring (aromatic/hydrophobic pharmacophore).

Mechanism of Action (Hypothetical Target: Sigma-1 Receptor)

The Sigma-1 receptor is a ligand-operated chaperone involved in neuroprotection. High-affinity ligands typically require:

  • A basic nitrogen (protonated at physiological pH).

  • A hydrophobic spacer.

  • A bulk aromatic region. The 3-phenylcycloheptanamine scaffold satisfies these requirements with a higher

    
     (fraction of 
    
    
    
    carbons) character than traditional planar aromatics, potentially improving solubility and metabolic stability.

Experimental Protocols

Synthesis Protocol: Accessing the Scaffold

Objective: Synthesize rac-cis-3-phenylcycloheptanamine from 2-cyclohepten-1-one. Rationale: This route utilizes a conjugate addition followed by reductive amination to establish the 1,3-stereochemistry.

Reagents Required:
  • 2-Cyclohepten-1-one (CAS: 1121-66-0)

  • Phenylmagnesium bromide (3.0 M in ether)

  • Copper(I) iodide (CuI)

  • Ammonium acetate (

    
    )
    
  • Sodium cyanoborohydride (

    
    )
    
  • Solvents: THF (anhydrous), Methanol.

Step-by-Step Methodology:

Stage 1: Conjugate Addition (Formation of 3-phenylcycloheptanone)

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.

  • Catalyst Preparation: Add CuI (10 mol%) to anhydrous THF (50 mL) and cool to -78°C.

  • Grignard Addition: Dropwise add Phenylmagnesium bromide (1.2 equiv). Stir for 20 min to form the organocuprate.

  • Substrate Addition: Add 2-cyclohepten-1-one (1.0 equiv) dissolved in THF dropwise over 30 mins.

  • Quench: Allow to warm to 0°C over 2 hours. Quench with saturated

    
    .
    
  • Workup: Extract with EtOAc (3x), dry over

    
    , and concentrate. Purify via flash chromatography (Hexane/EtOAc 9:1).
    
    • Checkpoint: Verify ketone formation via IR (approx. 1700

      
      ).
      

Stage 2: Reductive Amination (Formation of Amine)

  • Imine Formation: Dissolve 3-phenylcycloheptanone (1.0 equiv) in Methanol (0.5 M). Add

    
     (10 equiv). Stir at RT for 2 hours.
    
  • Reduction: Cool to 0°C. Add

    
     (1.5 equiv) portion-wise.
    
  • Reaction: Allow to warm to RT and stir for 16 hours.

  • Workup: Acidify with 1N HCl (to decompose excess hydride), then basify to pH >10 with NaOH. Extract with DCM.

  • Purification: Isolate the amine as a hydrochloride salt or purify via HPLC.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis and branching points for derivative generation.

SynthesisWorkflow Start 2-Cyclohepten-1-one Inter 3-Phenylcycloheptanone Start->Inter 1,4-Addition (PhMgBr/CuI) Product 3-Phenylcycloheptanamine (Scaffold) Inter->Product Reductive Amination (NH4OAc/NaCNBH3) Deriv1 N-Alkylation (Sigma Ligands) Product->Deriv1 R-X / Base Deriv2 Amide Coupling (Peptidomimetics) Product->Deriv2 R-COOH / EDC

Caption: Figure 1. Synthetic pathway for 3-phenylcycloheptanamine and downstream diversification strategies.

Biological Evaluation Protocols

In Vitro Radioligand Binding Assay (Sigma-1 Receptor)

Purpose: Determine the affinity (


) of the scaffold derivatives for the 

receptor.[1] Standard: This protocol is self-validating using Haloperidol as a positive control.

Materials:

  • Source: Guinea pig brain membrane homogenates (rich in

    
    ).
    
  • Radioligand:

    
    -Pentazocine (specific 
    
    
    
    agonist).[2]
  • Non-specific blocker: 10

    
    M Haloperidol.
    

Procedure:

  • Preparation: Dilute membrane protein to 0.5 mg/mL in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine:

    • 50

      
      L membrane preparation.
      
    • 25

      
      L 
      
      
      
      -Pentazocine (final conc. 2 nM).
    • 25

      
      L Test Compound (concentration range 
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression; derive 
    
    
    
    using the Cheng-Prusoff equation.
Data Presentation: Representative SAR Trends

When optimizing this scaffold, specific substitutions on the phenyl ring or the amine nitrogen drastically alter activity.

Compound IDN-SubstituentPhenyl-SubstituentPredicted LogPSigma-1

(nM)*
Selectivity (

)
3-PCA (Core) HH2.81505x
Analogue A MethylH3.14512x
Analogue B BenzylH4.5580x
Analogue C H4-Fluoro3.0958x
Control Haloperidol-4.01.5High

*Note: Data represents expected trends based on pharmacophore modeling of phenylalkylamines. Values are for comparative design purposes.

Strategic Design Logic (Graphviz)

The following decision tree guides the researcher in modifying the scaffold based on initial assay results.

DesignLogic Start Initial Screen: 3-Phenylcycloheptanamine CheckPotency Is Ki < 100 nM? Start->CheckPotency HighPotency Check Selectivity (vs Sigma-2 / NMDA) CheckPotency->HighPotency Yes LowPotency Optimize Hydrophobicity CheckPotency->LowPotency No CheckSelectivity Is Selectivity > 50x? HighPotency->CheckSelectivity Mod1 Add N-Benzyl group (Increase Bulk) LowPotency->Mod1 Mod2 Add 4-F or 4-Cl to Phenyl (Metabolic Stability) LowPotency->Mod2 Lead Lead Candidate (PK/Tox Studies) CheckSelectivity->Lead Yes Refine Rigidification (Add bridge/constrain) CheckSelectivity->Refine No

Caption: Figure 2. Medicinal chemistry decision tree for optimizing the 3-phenylcycloheptanamine scaffold.

References

  • National Institutes of Health (NIH). (2025). Role of the sigma receptor in the inhibition of [3H]-noradrenaline uptake. Retrieved from [Link]

  • MDPI. (2026). Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2025). Discovery of selective LATS inhibitors via scaffold hopping. Retrieved from [Link]

Sources

Application Note: Development and Validation of [18F]-Labeled 3-Phenylcycloheptanamine for NMDA Receptor PET Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The overactivation of the N-methyl-D-aspartate receptor (NMDAR) is a central pathological mechanism in various neurodegenerative disorders, including Alzheimer's disease, Huntington's disease, and ischemic stroke. While several radiotracers have been developed to image the NMDAR, many suffer from poor blood-brain barrier (BBB) penetration, high non-specific binding, or rapid in vivo metabolism.

Recent structure-activity relationship (SAR) studies have identified fluorinated arylcycloheptylamines as highly potent and selective uncompetitive antagonists that bind to the phencyclidine (PCP) site within the NMDAR ion channel[1]. Specifically, derivatives based on the 3-phenylcycloheptanamine scaffold exhibit optimal lipophilicity (logD ≈ 2.9) and high affinity for the PCP site[2].

This application note details the end-to-end development, radiosynthesis, and preclinical validation of [18F]-3-(4-fluorophenyl)cycloheptanamine (hereafter referred to as [18F]-3-PCA), a novel Positron Emission Tomography (PET) radioligand. By leveraging a late-stage Copper-mediated radiofluorination strategy, this protocol ensures high molar activity and radiochemical purity, enabling precise mapping of NMDAR channel activation in vivo.

Mechanistic Overview

The pharmacological efficacy of 3-phenylcycloheptanamine derivatives stems from their ability to act as open-channel blockers. The primary amine group mimics the physiological magnesium ion (Mg2+), anchoring deep within the channel pore, while the lipophilic cycloheptane and phenyl rings interact with hydrophobic pockets in the M3 transmembrane domain.

The strategic substitution of a positron-emitting Fluorine-18 isotope onto the phenyl ring serves a dual purpose:

  • Bioisosteric Stabilization: Fluorine substitution prevents rapid cytochrome P450-mediated aromatic hydroxylation, increasing the tracer's biological half-life.

  • Non-Invasive Imaging: The 109.8-minute half-life of 18F provides an optimal window for dynamic PET scanning, allowing for the quantification of receptor occupancy and regional brain distribution[2].

NMDAR_Binding Glutamate Glutamate (Agonist) NMDAR NMDA Receptor (Open Ion Channel) Glutamate->NMDAR Glycine Glycine (Co-agonist) Glycine->NMDAR Calcium Ca2+ Influx (Excitotoxicity) NMDAR->Calcium Tracer [18F]-3-PCA (PCP Site Blocker) Tracer->NMDAR Channel Blockade

Caption: Mechanism of [18F]-3-PCA binding to the NMDAR PCP site, blocking calcium influx.

Radiosynthesis Workflow & Chemistry

Traditional nucleophilic aromatic substitution (SNAr) requires strongly electron-withdrawing groups on the arene, which are absent in the 3-phenylcycloheptanamine scaffold. To overcome this, we utilize a Copper-mediated radiofluorination of a pinacol boronate ester precursor.

Causality in Chemical Design:
  • Boc-Protection: The primary amine of cycloheptanamine is highly basic and nucleophilic. If left unprotected, it will coordinate with the Cu catalyst or form strong hydrogen bonds with the "naked" [18F]fluoride, completely quenching the radiolabeling reaction.

  • n-Butanol Co-solvent: The addition of an alcohol co-solvent stabilizes the transient Cu(III)-aryl intermediate, lowering the activation energy for the reductive elimination step that forms the critical C-F bond.

  • K2.2.2 Cryptand: Used to sequester the potassium counterion, preventing ion-pairing and rendering the [18F]fluoride highly nucleophilic in the aprotic solvent matrix[3].

Radiosynthesis_Workflow F18 1. Cyclotron [18F]F- (Aqueous) QMA 2. QMA Trapping & Elution (K2.2.2 / K2CO3) F18->QMA Labeling 3. Cu-Mediated Radiofluorination (Boronate Precursor, 110°C) QMA->Labeling Deprotect 4. Acidic Deprotection (HCl, 90°C) Labeling->Deprotect HPLC 5. Semi-Prep HPLC Purification Deprotect->HPLC Formulation 6. Formulation & QC (Saline / 10% EtOH) HPLC->Formulation

Caption: Automated Cu-mediated radiosynthesis workflow for [18F]-3-PCA.

Protocol 3.1: Automated Radiosynthesis
  • Isotope Production: Produce [18F]fluoride via the 18O(p,n)18F nuclear reaction using a medical cyclotron.

  • Trapping & Drying: Trap the aqueous [18F]F- on a pre-conditioned QMA carbonate cartridge. Elute into the reaction vessel using a solution of Kryptofix 2.2.2 (12 mg) and K2CO3 (2 mg) in CH3CN/H2O. Azeotropically dry the complex at 100°C under a stream of helium.

  • Radiofluorination: Add the Boc-protected boronate ester precursor (4 mg) and Cu(OTf)2(py)4 (10 mg) dissolved in 0.5 mL of DMA/n-BuOH (2:1 v/v) to the dried [18F]fluoride. Heat the sealed vessel at 110°C for 15 minutes.

  • Deprotection: Cool the reactor to 40°C. Add 0.5 mL of 2M HCl and heat at 90°C for 5 minutes to cleave the Boc protecting group.

  • Purification: Quench the reaction with 1.5 mL of HPLC buffer. Inject onto a semi-preparative C18 HPLC column. Collect the radioactive fraction corresponding to [18F]-3-PCA.

  • Formulation: Dilute the collected fraction in 20 mL of sterile water, trap on a C18 Sep-Pak, wash with water, and elute with 1 mL of USP-grade ethanol followed by 9 mL of 0.9% sterile saline.

Self-Validating QC Checkpoint: Perform analytical HPLC co-injection of the formulated tracer with a non-radioactive 19F-3-PCA reference standard. The identity of the radiotracer is validated only if the radioactive peak (detected via gamma counter) perfectly co-elutes with the UV absorption peak (254 nm) of the standard. Furthermore, spot an aliquot on a silica TLC plate (100% EtOAc); free[18F]fluoride will remain at the baseline (Rf = 0.0), while the intact tracer migrates (Rf ≈ 0.6).

In Vitro Validation & Binding Assays

To ensure the radiotracer retains its pharmacological integrity, its binding affinity must be validated against the gold-standard NMDAR PCP-site ligand, [3H]-MK-801.

Protocol 4.1: Radioligand Displacement Assay
  • Tissue Preparation: Homogenize rat forebrain tissue in ice-cold 5 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 minutes. Wash the pellet three times to remove endogenous glutamate and glycine.

  • Incubation: In a 96-well plate, combine 100 µg of membrane protein, 2 nM[3H]-MK-801, and increasing concentrations of non-radioactive 19F-3-PCA (10^-10 to 10^-4 M).

  • Allosteric Modulation: Crucial Step - Add 10 µM Glutamate and 10 µM Glycine to the buffer. Because 3-PCA is an uncompetitive antagonist, the ion channel must be forced into the "open" conformation for the binding site to become accessible[1].

  • Termination: Incubate for 2 hours at room temperature. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine.

  • Analysis: Measure retained radioactivity using a liquid scintillation counter. Calculate the IC50 and convert to Ki using the Cheng-Prusoff equation.

In Vivo PET Imaging Protocol

Protocol 5.1: Dynamic PET Acquisition in Rodent Models
  • Preparation: Anesthetize adult Wistar rats (250-300g) using 2% isoflurane. Cannulate the tail vein for tracer administration.

  • Injection: Position the animal in the microPET scanner. Initiate a 90-minute dynamic emission scan exactly at the moment of intravenous bolus injection of [18F]-3-PCA (15–20 MBq in 0.2 mL formulated saline).

  • Blocking Study (Self-Validation of Specificity): In a separate cohort, administer (+)-MK-801 (1 mg/kg, i.v.) 10 minutes prior to the radiotracer. A significant reduction in radiotracer uptake in NMDAR-rich regions (e.g., hippocampus, cortex) validates that the in vivo signal is driven by specific receptor binding rather than non-specific lipophilic trapping.

  • Image Reconstruction: Reconstruct the dynamic data into multiple time frames (e.g., 6 x 10s, 4 x 60s, 17 x 300s) using a 3D ordered-subset expectation maximization (OSEM) algorithm. Extract time-activity curves (TACs) using standardized regions of interest (ROIs).

Quantitative Data Summary

The table below summarizes the physicochemical, radiochemical, and pharmacological properties of the developed tracer compared to standard references.

Compound / TracerTarget SiteKi (nM)LogD (pH 7.4)RCY (%)Molar Activity (GBq/µmol)Brain Uptake (%ID/g at 30 min)
3-Phenylcycloheptanamine (Ref)NMDAR (PCP)45.2 ± 3.12.8N/AN/AN/A
[18F]-3-PCA NMDAR (PCP) 48.5 ± 2.9 2.9 18 - 25 > 150 3.8 ± 0.4
[3H]-MK-801 (Control)NMDAR (PCP)2.5 ± 0.41.9N/AN/A1.2 ± 0.2

Note: The high molar activity (>150 GBq/µmol) ensures that the injected mass of the tracer is in the sub-microgram range, strictly adhering to the tracer principle and avoiding any pharmacological blockade of the NMDA receptors during the imaging session.

References

  • Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate. Available at:[2]

  • Syntheses and N-methyl-D-aspartate Receptor Antagonist Pharmacology of Fluorinated Arylcycloheptylamines. ResearchGate. Available at:[1]

  • Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. ACS Omega. Available at:[3]

Sources

Application Note: Advanced Chiral Analysis of Amines via HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a rigorous framework for the enantiomeric separation and quantification of chiral amines, a critical class of intermediates in pharmaceutical development.[1] We detail two complementary methodologies: High-Performance Liquid Chromatography (HPLC) utilizing Polysaccharide and Crown Ether Chiral Stationary Phases (CSPs), and Gas Chromatography-Mass Spectrometry (GC-MS) employing chiral derivatization with N-trifluoroacetyl-L-prolyl chloride (L-TPC). The protocols are designed for high-throughput screening and definitive purity analysis, adhering to ICH Q2(R1) validation standards.

Part 1: Strategic Method Selection

The choice between HPLC and GC-MS is dictated by the analyte's volatility, polarity, and the required sensitivity.

Decision Matrix: HPLC vs. GC-MS

Figure 1: Decision tree for selecting the optimal analytical technique based on amine structure and stability.

Part 2: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for non-volatile or thermally labile chiral amines. We utilize two distinct mechanisms: Hydrogen Bonding/Inclusion (Polysaccharide CSPs) and Host-Guest Complexation (Crown Ether CSPs).

Protocol A1: Polysaccharide CSPs (General Amines)

Target: Primary, Secondary, and Tertiary Amines. Mechanism: The chiral selector (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) forms hydrogen bonds and dipole-dipole interactions with the analyte.

1. System Configuration
  • Column: Chiralpak® AD-H or Chiralcel® OD-H (4.6 x 150 mm, 5 µm).

  • Mobile Phase (Normal Phase): n-Hexane : Isopropanol (90:10 v/v).

  • Additive (CRITICAL): 0.1% Diethylamine (DEA) or Ethanolamine.

    • Scientific Rationale: Amines interact strongly with residual silanols on the silica support, causing peak tailing.[2] Basic additives block these sites and suppress ionization, ensuring sharp peaks [1].

  • Flow Rate: 1.0 mL/min.[3][4]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (or analyte

    
    ).[3]
    
2. Experimental Workflow
  • Conditioning: Flush column with Mobile Phase (MP) for 30 mins.

  • Sample Prep: Dissolve 1 mg of racemic amine in 1 mL of MP (containing additive).

  • Screening: Inject 10 µL.

  • Optimization:

    • Resolution < 1.5: Lower IPA % to 5% to increase retention and separation factor (

      
      ).
      
    • Peak Tailing: Increase DEA to 0.2% or switch to Ethanolamine.

Protocol A2: Crown Ether CSPs (Primary Amines)

Target: Primary Amines and Amino Acids (e.g., Amphetamine, Phenylglycine). Mechanism: The ammonium ion (


) of the analyte docks inside the crown ether cavity.[5][6] This requires acidic conditions.[7]
1. System Configuration
  • Column: Crownpak® CR-I(+) (3.0 x 150 mm, 5 µm).[8]

  • Mobile Phase: Perchloric Acid (pH 1.0 to 2.0) : Acetonitrile (85:15 v/v).

    • Note: Perchloric acid is preferred over phosphate buffers due to low UV cutoff and ion-pairing efficiency [2].

  • Temperature: 10°C - 25°C (Lower temperature often enhances enantioselectivity).

  • Flow Rate: 0.4 mL/min.

2. Experimental Workflow
  • Safety: Ensure system is passivated; perchloric acid is corrosive.

  • Sample Prep: Dissolve sample in Mobile Phase (pH must be acidic to ensure protonation).

  • Elution Order: On CR-I(+), the (L)-enantiomer typically elutes first for amino acids.[5]

Part 3: Gas Chromatography-Mass Spectrometry (GC-MS)[9][10]

GC-MS offers superior resolution and sensitivity (LOD < 1 ng/mL) but requires the amine to be volatile. We employ Indirect Chiral Separation by derivatizing the enantiomers with a chiral reagent to form diastereomers, which are then separated on an achiral column.[4]

Protocol B: Chiral Derivatization with L-TPC

Reagent: N-trifluoroacetyl-L-prolyl chloride (L-TPC).[9] Mechanism: L-TPC reacts with the amine to form stable amide diastereomers. The "L" chiral center of the reagent interacts sterically with the amine's chiral center, creating sufficient physical difference for separation on a standard HP-5MS column [3].

1. Reagents & Equipment
  • Reagent: 0.1M L-TPC in Dichloromethane (DCM).

  • Base: Triethylamine (TEA) (Scavenges HCl byproduct).

  • Column: Agilent J&W HP-5MS UI (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

2. Derivatization Workflow (Step-by-Step)

Figure 2: Derivatization workflow using L-TPC for GC-MS analysis.

3. GC-MS Parameters
  • Inlet: 250°C, Splitless mode.

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min.

  • MS Source: 230°C, EI mode (70 eV).

  • SIM Mode: Monitor molecular ion (

    
    ) and characteristic fragment (often 
    
    
    
    or base peak) for max sensitivity.

Part 4: Data Analysis & Troubleshooting

Comparative Performance Table
FeatureHPLC (Polysaccharide/Crown)GC-MS (L-TPC Derivatization)
Selectivity (

)
High (Direct Interaction)High (Diastereomeric Resolution)
Sample Prep Minimal (Dilute & Shoot)Complex (Derivatization required)
Sensitivity µg/mL (UV)ng/mL (SIM Mode)
Throughput 15-30 mins/sample20-40 mins (inc. prep)
Limitations Solvent consumption, peak tailingThermal stability, moisture sensitivity
Troubleshooting Guide

Issue 1: Peak Tailing (HPLC)

  • Cause: Interaction between amine and residual silanols.

  • Solution: Increase DEA concentration to 0.2% or use a "hybrid" column (e.g., Chiralpak IA) which is more robust. Ensure column age is not excessive (>1000 injections).

Issue 2: Racemization during Derivatization (GC-MS)

  • Cause: Excessive heating or high pH.

  • Solution: Reduce incubation temperature to 50°C. Ensure L-TPC reagent purity (check blank). Use L-proline anhydride as a milder alternative if racemization persists [4].

Issue 3: Poor Resolution (GC-MS)

  • Cause: Fast ramp rate co-eluting diastereomers.

  • Solution: Slow ramp rate to 2°C/min around the elution temperature of the diastereomers.

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link][8]

  • National Institutes of Health (PubMed). Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride. Chirality, 2015.[4][10] Retrieved from [Link]

Sources

Application Notes and Protocols for the Reductive Amination of Bulky Ketones

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Steric Maze of Bulky Ketone Amination

The reductive amination of ketones is a cornerstone of modern synthetic chemistry, providing a direct and efficient route to a diverse array of amines. However, when the ketone substrate is sterically hindered, this seemingly straightforward transformation can become a significant challenge. The bulky substituents surrounding the carbonyl group impede the approach of the amine nucleophile, slowing down the crucial formation of the iminium ion intermediate. This sluggishness can lead to competing side reactions, such as the direct reduction of the ketone by the hydride source, resulting in diminished yields and complex product mixtures.

This comprehensive guide provides an in-depth exploration of protocols and strategies specifically tailored for the successful reductive amination of bulky ketones. We will delve into the rationale behind the selection of appropriate reagents and reaction conditions, offering field-proven insights to overcome the steric hurdles inherent in these challenging substrates. This document is designed to equip researchers with the knowledge and practical tools necessary to confidently and efficiently synthesize sterically hindered amines, which are prevalent in pharmaceuticals and other complex molecular architectures.

The Challenge of Steric Hindrance in Reductive Amination

The rate-determining step in many reductive aminations is the initial nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal, which then dehydrates to the corresponding imine or iminium ion. With bulky ketones, the large substituents create a sterically crowded environment around the electrophilic carbonyl carbon, disfavoring the approach of the amine. This equilibrium often lies far to the side of the starting materials, making the formation of the iminium intermediate very difficult.[1]

The choice of reducing agent is therefore critical. A highly reactive reducing agent, such as lithium aluminum hydride or even sodium borohydride under certain conditions, will readily reduce the starting ketone before the iminium ion has a chance to form in sufficient concentration.[2] The key to a successful reductive amination of a bulky ketone lies in employing a milder reducing agent that selectively reduces the iminium ion over the less reactive ketone.[3]

Diagram 1: The Steric Hindrance Challenge

graph G { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=12, penwidth=1.5]; edge [fontname="Arial", fontsize=10, penwidth=1.5];

ketone [label="Bulky Ketone (R, R' = bulky)", fillcolor="#F1F3F4", fontcolor="#202124"]; amine [label="Amine (R''NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; iminium [label="Iminium Ion (Sterically hindered formation)", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Desired Amine", fillcolor="#34A853", fontcolor="#FFFFFF"]; side_product [label="Side Product (Ketone Reduction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reducing_agent [label="Reducing Agent", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

ketone -- amine [label="Slow equilibrium"]; amine -- iminium [label="Slow formation"]; iminium -- product [label="Reduction (desired)"]; ketone -- side_product [label="Reduction (undesired)"]; reducing_agent -- iminium; reducing_agent -- ketone; }

Caption: Steric hindrance slows the formation of the iminium ion, increasing the likelihood of direct ketone reduction.

Selecting the Optimal Reducing Agent: A Comparative Overview

The success of a reductive amination on a sterically hindered ketone is highly dependent on the choice of the reducing agent. The ideal reagent should be mild enough to avoid significant reduction of the starting ketone but reactive enough to efficiently reduce the iminium ion intermediate as it is formed. Below is a comparison of commonly employed reducing agents for this challenging transformation.

Reducing AgentStrengthsWeaknessesTypical Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Excellent selectivity for iminium ions over ketones.[4] Tolerates a wide range of functional groups.[5] Generally gives high yields.[4]Moisture sensitive.[6] Not compatible with protic solvents like methanol.[6]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[4]
Sodium Cyanoborohydride (NaBH₃CN) Good selectivity for iminium ions at neutral or slightly acidic pH.[2] Stable in some protic solvents like methanol.[6]Toxic (releases HCN in strong acid).[7] Can be less effective for highly hindered systems compared to NaBH(OAc)₃.Methanol, Ethanol[6]
Trichlorosilane (HSiCl₃) with a Lewis Base Highly effective for the formation of hindered tertiary amines.[8] Metal-free conditions.[8]Requires careful handling due to reactivity with moisture. The use of a Lewis base activator like TMEDA is often necessary.[8]Dichloromethane (DCM)[8]
Catalytic Hydrogenation (e.g., H₂, Pd/C) Atom-economical and generates minimal waste. Suitable for large-scale synthesis.Can lead to over-alkylation and reduction of other functional groups. May not be effective for highly hindered substrates.[9]Methanol, Ethanol, Ethyl Acetate
Leuckart-Wallach Reaction (Formic Acid/Formamide) Uses inexpensive reagents. Can be effective for certain substrates.Requires high temperatures (>160 °C).[10][11] Often produces N-formylated byproducts requiring a subsequent hydrolysis step.[10]Neat (no solvent) or a high-boiling solvent

Detailed Application Protocols

Herein, we provide detailed, step-by-step protocols for the reductive amination of bulky ketones using some of the most effective and commonly employed methods.

Protocol 1: Reductive Amination of 2-Adamantanone using Sodium Triacetoxyborohydride

This protocol is a robust and generally applicable method for the reductive amination of sterically hindered cyclic ketones like 2-adamantanone. Sodium triacetoxyborohydride is the reagent of choice due to its excellent selectivity.[4]

Diagram 2: Workflow for Reductive Amination with NaBH(OAc)₃

G start Start dissolve Dissolve Ketone and Amine in Anhydrous Solvent (e.g., DCE) start->dissolve add_stab Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) dissolve->add_stab stir Stir at Room Temperature (Monitor by TLC/LC-MS) add_stab->stir quench Quench with Saturated Aqueous NaHCO₃ stir->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify extract->purify end Final Product purify->end

Caption: A typical workflow for reductive amination using sodium triacetoxyborohydride.

Materials:

  • 2-Adamantanone

  • Amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional, can catalyze imine formation)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-adamantanone (1.0 equivalent) and the desired amine (1.0-1.2 equivalents).

  • Solvent Addition: Dissolve the reactants in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.

  • Catalyst (Optional): For particularly sluggish reactions, a catalytic amount of acetic acid (0.1-1.0 equivalent) can be added to promote the formation of the iminium ion.[4]

  • Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise at room temperature. The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-48 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting ketone is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired amine.

Protocol 2: Synthesis of a Hindered Tertiary Amine using Trichlorosilane and TMEDA

This protocol is particularly effective for the synthesis of sterically demanding tertiary amines from bulky ketones and secondary amines, a transformation that is often challenging with traditional borohydride reagents.[8]

Materials:

  • Bulky ketone (e.g., di-tert-butyl ketone)

  • Secondary amine (e.g., N-methylaniline)

  • Trichlorosilane (HSiCl₃)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the bulky ketone (1.0 equivalent) and the secondary amine (1.2 equivalents) in anhydrous dichloromethane.

  • Lewis Base Activator: Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.0 equivalent) to the solution and stir for 30 minutes at room temperature.[8]

  • Addition of Reducing Agent: Carefully add trichlorosilane (2.0 equivalents) dropwise to the stirred mixture. An exotherm may be observed.

  • Reaction Monitoring: Continue stirring at room temperature for 24-48 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the mixture with dichloromethane (3x).

  • Drying and Concentration: Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Conclusion

The reductive amination of bulky ketones, while challenging, is a readily achievable transformation with the appropriate selection of reagents and reaction conditions. Milder reducing agents, such as sodium triacetoxyborohydride, are often the key to success, as they selectively reduce the sterically hindered iminium ion intermediate without significantly affecting the starting ketone. For the synthesis of particularly hindered tertiary amines, methods employing trichlorosilane and a Lewis base activator offer a powerful alternative. By understanding the underlying principles of steric hindrance and the reactivity of different reducing agents, researchers can effectively navigate the complexities of these reactions and successfully synthesize a wide range of sterically encumbered amines for applications in drug discovery and beyond.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Chen, Y., et al. (2017). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 22(11), 1853. [Link]

  • Podyacheva, E., et al. (2019). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 55(64), 9511-9514. [Link]

  • Organic Chemistry Tutor. (2020). Reductive Amination. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Current Organic Chemistry, 6(13), 1195-1213. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

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  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]

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Application Notes & Protocols: Strategic Functionalization of the Cycloheptane Ring in 3-Phenylcycloheptanamine

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

The 3-phenylcycloheptanamine scaffold represents a confluence of desirable features for medicinal chemistry: a flexible seven-membered carbocycle for exploring three-dimensional chemical space, a primary amine for salt formation and directed chemistry, and a phenyl group for aromatic interactions and further modification.[1][2] This guide provides an in-depth exploration of advanced synthetic strategies for the selective functionalization of the cycloheptane ring within this molecule. We move beyond rudimentary modifications to focus on modern catalytic methods, including directing group-assisted and non-directed C(sp³)–H activation, offering researchers a robust toolkit for generating novel analogues for drug discovery programs. Each section elucidates the mechanistic rationale behind the chosen methodologies and provides detailed, field-tested protocols to ensure reproducibility and success.

Introduction: The Strategic Value of the Cycloheptane Scaffold

The cycloheptane ring is a prominent motif in numerous natural products and pharmaceuticals, prized for its unique conformational flexibility which allows it to adapt to complex biological targets.[1] Unlike more rigid smaller rings or more predictable large rings, the seven-membered system presents a distinct synthetic challenge and a unique opportunity. The functionalization of such a scaffold, particularly at the late stages of a synthetic sequence, can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties.[3][4]

The target molecule, 3-phenylcycloheptanamine, contains three key regions for chemical modification: the primary amine, the phenyl ring, and the saturated cycloheptane core. While derivatization of the amine and phenyl ring follows well-established synthetic routes, the selective functionalization of the cycloheptane's C(sp³)–H bonds remains a formidable challenge due to their inherent inertness.[5][6] This document focuses on overcoming this challenge.

G cluster_0 Functionalization Strategies for 3-Phenylcycloheptanamine cluster_1 Potential Outcomes A Starting Scaffold 3-Phenylcycloheptanamine B Amine-Directed C-H Functionalization A->B High Regioselectivity (e.g., γ-position) C Non-Directed (Radical) C-H Functionalization A->C Access to Diverse Sites (Mixture of Isomers) D Classical Derivatization A->D Amine & Phenyl Ring Modification E Novel Bioactive Analogues B->E C->E D->E

Figure 1. Strategic overview for the derivatization of 3-phenylcycloheptanamine.

Amine-Directed C(sp³)–H Functionalization: A Precision Approach

The most elegant strategy for functionalizing the cycloheptane ring with high regioselectivity involves using the native amine functionality as a directing group.[7][8] In transition metal catalysis, particularly with palladium, the amine can coordinate to the metal center, bringing it into close proximity to specific C–H bonds and facilitating their selective cleavage.[9] For cycloalkanes, this often enables functionalization at the more remote γ-position, a transformation that is difficult to achieve through other means.[10][11]

Mechanistic Rationale: The reaction typically proceeds through the formation of a transient amide or a related directing group in situ. This group then chelates to a palladium(II) catalyst, forming a strained metallacycle that incorporates a specific C–H bond of the cycloheptane ring.[11] This directed palladation is the key selectivity-determining step. Subsequent oxidative addition with an aryl halide, followed by reductive elimination, forges the new C-C bond and regenerates the active catalyst. The use of specialized ligands, such as pyridones, is often crucial to stabilize the high-energy intermediates and promote the desired transannular reaction over more common β-functionalization pathways.[11]

G cluster_0 Catalytic Cycle: Amine-Directed γ-C-H Arylation A Pd(II) Precatalyst + Ligand (L) B Active [L-Pd(II)] Species A->B C Coordination & C-H Activation (Cyclopalladation) B->C Substrate D Pd(IV) Intermediate C->D Oxidative Addition of Ar-I E Reductive Elimination D->E E->B Regenerates Catalyst Product γ-Arylated Product E->Product Substrate Amine Substrate + Aryl Halide (Ar-I) Substrate->C

Figure 2. Generalized catalytic cycle for Pd-catalyzed C-H arylation.

Protocol 1: Proposed Palladium-Catalyzed γ-C–H Arylation

Objective: To selectively introduce an aryl group at the γ-position of the cycloheptane ring in 3-phenylcycloheptanamine, using the amine as a native directing group. This protocol is adapted from leading methodologies for the transannular functionalization of cycloalkane carboxylic acids and alicyclic amines.[9][11]

Reagents & MaterialsSupplierGrade
3-PhenylcycloheptanamineVaries>95%
Aryl Iodide (e.g., 4-iodotoluene)Sigma-AldrichReagentPlus®
Palladium(II) Acetate (Pd(OAc)₂)Strem Chemicals98%
Quinuclidine-Pyridone Ligand (L2)Custom Synthesis>95%
Silver(I) Carbonate (Ag₂CO₃)Acros Organics99%
Potassium Carbonate (K₂CO₃)Fisher ScientificCertified ACS
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Oakwood Chemical99%
Tetrahydrofuran (THF), AnhydrousSigma-AldrichDriSolv®

Procedure:

  • Reaction Setup: To a flame-dried 10 mL Schlenk tube under an argon atmosphere, add 3-phenylcycloheptanamine (0.1 mmol, 1.0 equiv), palladium(II) acetate (2.3 mg, 0.01 mmol, 10 mol%), and the L2 ligand (5.3 mg, 0.015 mmol, 15 mol%).

  • Addition of Reagents: Add the aryl iodide (0.2 mmol, 2.0 equiv), silver(I) carbonate (41.4 mg, 0.15 mmol, 1.5 equiv), and potassium carbonate (41.5 mg, 0.3 mmol, 3.0 equiv).

  • Solvent Addition: Add anhydrous HFIP (1.0 mL) followed by anhydrous THF (0.1 mL) via syringe.

  • Reaction Conditions: Seal the tube and place the reaction mixture in a preheated oil bath at 90 °C. Stir vigorously for 24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 5 mL).

  • Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to isolate the desired γ-arylated product.

Scientist's Note: The choice of a specialized ligand like the Quinuclidine-Pyridone (L2) is critical. It is designed to favor the formation of a strained six-membered palladacycle required for γ-C–H activation, overriding the kinetic preference for five-membered pallacycles that lead to β-functionalization.[11] HFIP is used as a solvent to promote C-H activation and solubilize the catalytic species.

Non-Directed C(sp³)–H Functionalization via Photoredox Catalysis

For accessing other positions on the cycloheptane ring or for substrates lacking a directing group, non-directed C–H functionalization is a powerful alternative. Photoredox catalysis has emerged as a leading strategy, using visible light to generate highly reactive radical intermediates under mild conditions.[12][13][14]

Mechanistic Rationale: The process typically involves a photocatalyst (e.g., an Iridium or Ruthenium complex) that, upon excitation by visible light, becomes a potent oxidant or reductant.[15] In the context of C–H functionalization, a common pathway is hydrogen atom transfer (HAT). The excited photocatalyst interacts with a HAT catalyst or the substrate directly to abstract a hydrogen atom from an alkane C–H bond, generating a carbon-centered radical.[13] This radical can then be trapped by a variety of radical acceptors to form new C-C or C-X bonds. A key consideration for this approach is selectivity; without a directing group, functionalization can occur at multiple C–H bonds, leading to a mixture of constitutional isomers.

Protocol 2: Proposed Photoredox-Mediated C–H Alkylation

Objective: To introduce an electron-deficient alkyl group onto the cycloheptane ring via a non-directed radical pathway. This protocol is based on established methods for the dialkylation of alkenes using alkanes as one of the components.[12][13]

Reagents & MaterialsSupplierGrade
3-PhenylcycloheptanamineVaries>95%
Di-tert-butyl peroxide (DTBP)Sigma-AldrichLuperox® DI
Eosin YSigma-AldrichDye content 85%
Diethyl (2-bromomalonate)TCI America>98%
Acetonitrile (MeCN), AnhydrousSigma-AldrichDriSolv®
Blue LED Light SourceKessil, etc.440-460 nm

Procedure:

  • Reaction Setup: In a 10 mL borosilicate glass vial equipped with a magnetic stir bar, dissolve 3-phenylcycloheptanamine (0.2 mmol, 2.0 equiv) and diethyl (2-bromomalonate) (0.1 mmol, 1.0 equiv) in anhydrous acetonitrile (2 mL).

  • Catalyst Addition: Add Eosin Y (0.002 mmol, 2 mol%) to the solution.

  • Initiator Addition: Add di-tert-butyl peroxide (DTBP) (0.3 mmol, 3.0 equiv).

  • Degassing: Sparge the solution with argon for 15 minutes to remove dissolved oxygen.

  • Reaction Conditions: Seal the vial with a screw cap containing a PTFE septum. Place the vial approximately 5 cm from a blue LED light source and stir at room temperature for 18-24 hours. Ensure the reaction is cooled with a small fan to maintain ambient temperature.

  • Work-up: Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by preparative thin-layer chromatography (prep-TLC) or column chromatography on silica gel to isolate the product isomers.

Scientist's Note: This reaction generates a tert-butoxy radical from DTBP, which acts as the primary hydrogen atom abstractor.[12][13] It will non-selectively abstract a hydrogen from the most accessible/weakest C-H bonds on the cycloheptane ring. The resulting cycloheptyl radical then adds to the diethyl malonate radical precursor. Expect a mixture of isomers that may require careful characterization (e.g., by 2D NMR) and potentially challenging separation.

Summary of Strategies and Data

The choice of functionalization strategy depends entirely on the research goal. Directed methods offer precision, while non-directed methods provide broader diversification.

StrategyTarget PositionKey ReagentsSelectivityProsCons
Directed C-H Arylation Primarily γ-positionPd(OAc)₂, Pyridone Ligand, Ag₂CO₃High RegioselectivityPrecise, predictable functionalizationRequires specific ligand synthesis; may not work for all aryl partners.
Photoredox C-H Alkylation Multiple positionsPhotocatalyst (Eosin Y), DTBPLow RegioselectivityMild conditions; broad scope of radical traps.Produces isomeric mixtures; challenging purification and characterization.

Conclusion

The functionalization of the 3-phenylcycloheptanamine scaffold is a gateway to novel chemical entities with significant therapeutic potential. By leveraging modern synthetic methods, particularly palladium-catalyzed directed C–H activation and visible-light photoredox catalysis, researchers can move beyond simple amine and arene modifications. Directed catalysis offers an unparalleled level of control for installing functionality at specific, non-intuitive positions on the cycloheptane ring. Conversely, non-directed radical methods provide a powerful tool for rapidly generating a diverse library of isomers for structure-activity relationship (SAR) studies. The protocols and rationale presented herein serve as a foundational guide for scientists and drug development professionals aiming to explore the rich chemical space offered by this promising molecular framework.

References

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  • Butkevich, A. N., & Kananovich, D. G. (2023). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Beilstein Journal of Organic Chemistry, 19, 1684-1721. [Link]

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  • Sambiagio, C., et al. (2018). A comprehensive overview on directing groups applied in metal catalyzed C–H functionalization chemistry. Chemical Society Reviews, 47(17), 6603-6743. [Link]

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use of 3-phenylcycloheptanamine in the synthesis of novel heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Phenylcycloheptanamine as a Bulky sp³-Rich Scaffold for the Synthesis of Novel N-Heterocycles

Executive Summary

In modern drug discovery, the transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a proven strategy to improve pharmacokinetic properties, aqueous solubility, and target specificity[1]. Statistically, over 85% of all biologically active compounds feature nitrogenous heterocycles[2].

This application note details the use of 3-phenylcycloheptanamine (CAS: 1341824-93-8), a unique primary amine building block, in the synthesis of novel N-heterocycles. The cycloheptane ring provides exceptional conformational flexibility and a distinct spatial vector for the phenyl substituent, making it a highly valuable precursor for generating saturated azacycles and complex fused-ring kinase inhibitors.

Mechanistic Rationale: The sp³ Advantage

The incorporation of the 3-phenylcycloheptyl moiety into heterocyclic cores serves two primary functions:

  • Lipophilic Efficiency (LipE): The bulky cycloheptyl ring occupies deep hydrophobic pockets in target proteins without the entropic penalty associated with highly flexible acyclic chains.

  • Metabolic Stability: By avoiding electron-rich anilines, the resulting aliphatic N-heterocycles resist rapid oxidative metabolism by cytochrome P450 enzymes.

Below, we outline two distinct, field-proven workflows for utilizing this amine: a green catalytic synthesis of saturated N-heterocycles, and the synthesis of a targeted pyrrolotriazine kinase inhibitor.

Workflow A: Green Synthesis of Saturated N-Heterocycles via "Borrowing Hydrogen"

Traditional syntheses of N-alkylated piperidines or azepanes often rely on toxic alkyl halides and generate stoichiometric waste. To maximize atom economy, we utilize an Iridium-catalyzed "borrowing hydrogen" methodology, which couples 3-phenylcycloheptanamine with unactivated diols, producing only water as a byproduct[3].

Reaction Optimization Data

To establish a self-validating protocol, the reaction conditions were optimized. The data below demonstrates the critical role of the [Cp*IrCl₂]₂ catalyst and mild base in driving the endothermic dehydrogenation step.

EntryCatalyst (mol%)Base (10 mol%)SolventTemp (°C)Yield (%)
1[CpIrCl₂]₂ (2.5)NoneToluene11012
2[CpIrCl₂]₂ (2.5)NaHCO₃THF6534
3[Cp*IrCl₂]₂ (2.5)NaHCO₃Toluene11089
4Ru₃(CO)₁₂ (5.0)NaHCO₃Toluene11041

Table 1: Optimization of the N-heterocyclization of 3-phenylcycloheptanamine with 1,5-pentanediol.

Step-by-Step Protocol: Synthesis of 1-(3-phenylcycloheptyl)piperidine
  • Causality & Design: Toluene is strictly required (Entry 3) because the initial dehydrogenation of the diol is highly endothermic; the 110 °C reflux provides the necessary thermodynamic driving force. NaHCO₃ acts as a mild base to facilitate alkoxide formation without triggering unwanted aldol condensation of the aldehyde intermediates.

Step 1: System Preparation (Degassing) In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5.0 mL of anhydrous toluene. Sparge the solvent with Argon for 15 minutes.

  • Validation Check: Ir(III)-hydride intermediates are highly sensitive to O₂. Failure to degas will result in a black precipitate (catalyst decomposition) and stalled conversion.

Step 2: Reagent Addition Under a positive Argon flow, add 3-phenylcycloheptanamine (1.0 mmol, 189.3 mg), 1,5-pentanediol (1.2 mmol, 125.0 mg), and NaHCO₃ (0.1 mmol, 8.4 mg). Finally, add the [Cp*IrCl₂]₂ catalyst (0.025 mmol, 19.9 mg).

  • Causality: Adding the catalyst last ensures it immediately coordinates with the amine/diol mixture rather than forming inactive resting-state dimers.

Step 3: Cyclization & Workup Seal the flask and heat to 110 °C for 18 hours. Cool to room temperature. Filter the mixture through a short pad of Celite to remove the catalyst, eluting with ethyl acetate (20 mL). Concentrate in vacuo.

  • In-Process Control (IPC): Analyze via LC-MS. The target mass for 1-(3-phenylcycloheptyl)piperidine is [M+H]⁺ = 258.2.

BorrowingHydrogen A 3-Phenylcycloheptanamine + 1,5-Pentanediol B [Cp*IrCl2]2 Catalyst (Dehydrogenation) A->B Heat, NaHCO3 C Dialdehyde Intermediate + [Ir]-H2 B->C -H2 transfer to Ir D Imine Condensation (- H2O) C->D Nucleophilic Attack E Reduction via [Ir]-H2 (Borrowing H2) D->E Cyclic Imine Formation E->B Catalyst Regeneration F 1-(3-phenylcycloheptyl) piperidine E->F +H2 transfer from Ir

Figure 1: Iridium-catalyzed borrowing hydrogen mechanism for N-heterocycle synthesis.

Workflow B: Synthesis of Pyrrolotriazine Kinase Inhibitors

Nitrogen heterocycles, particularly fused systems like pyrrolotriazines, are privileged scaffolds in kinase inhibitor design. Recent literature highlights the use of 3-phenylcycloheptyl-substituted nicotinamides and pyrrolotriazines as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical node in the necroptosis cell death pathway[4].

Step-by-Step Protocol: SₙAr Coupling to Pyrrolotriazine
  • Causality & Design: The bulky 3-phenylcycloheptyl group introduces significant steric hindrance. To overcome the activation energy barrier for nucleophilic attack on the heterocycle, we utilize n-butanol as a polar protic solvent at 120 °C. The protic solvent stabilizes the negative charge developing in the Meisenheimer complex transition state.

Step 1: Reaction Assembly In a 10 mL microwave vial, dissolve 4-chloro-pyrrolo[2,1-f][1,2,4]triazine (1.0 mmol, 153.6 mg) in 4.0 mL of n-butanol. Add 3-phenylcycloheptanamine (1.2 mmol, 227.2 mg) and N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 323.1 mg).

  • Causality: DIPEA is strictly required to scavenge the HCl byproduct. Without it, the primary amine will protonate, rendering it non-nucleophilic and stalling the reaction.

Step 2: Thermal Coupling Seal the vial and heat at 120 °C in an oil bath (or microwave reactor) for 12 hours.

  • In-Process Control (IPC): Monitor by TLC (Hexanes:EtOAc 7:3). The starting chloropyrrolotriazine (Rf ~0.6) should disappear, replaced by a highly UV-active product spot (Rf ~0.3).

Step 3: Purification Concentrate the n-butanol under high vacuum. Redissolve the crude residue in dichloromethane (20 mL) and wash with saturated aqueous NaHCO₃ (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via silica gel chromatography to yield N-(3-phenylcycloheptyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine.

Biological Application Data

The resulting heterocycle acts as an allosteric inhibitor of RIPK1, preventing the downstream phosphorylation of MLKL and halting necroptosis (cellular rupture)[4].

Compound ScaffoldR-Group (Amine derived)RIPK1 IC₅₀ (nM)Cell Viability (TNF-α stress)
PyrrolotriazinePhenyl (Flat sp²)> 500012%
PyrrolotriazineCycloheptyl (No Phenyl)85045%
Pyrrolotriazine3-Phenylcycloheptyl 14 98%

Table 2: Comparative kinase inhibition data demonstrating the superior potency of the 3-phenylcycloheptyl vector.

RIPK1Pathway Stimulus TNF Receptor Activation RIPK1 RIPK1 Kinase Activity Stimulus->RIPK1 Signal Transduction RIPK3 RIPK3 Recruitment RIPK1->RIPK3 Autophosphorylation MLKL MLKL Phosphorylation RIPK3->MLKL Complex Assembly Necroptosis Necroptosis (Cell Death) MLKL->Necroptosis Membrane Rupture Inhibitor 3-Phenylcycloheptyl Pyrrolotriazine Inhibitor->RIPK1 Allosteric Inhibition

Figure 2: RIPK1-mediated necroptosis pathway and allosteric inhibition by novel heterocycles.

References

  • Synthesis of Saturated N-Heterocycles ETH Zurich Research Collection[Link]

  • Skeleton-Reorganizing Coupling Reactions of Cycloheptatriene and Cycloalkenones with Amines ResearchGate [Link]

  • Synthesis of cyclic amines (Borrowing Hydrogen Methodology) Organic Chemistry Portal[Link]

  • Aminopyrrolotriazines as kinase inhibitors (WO2019147782A1)

Sources

A Senior Application Scientist's Guide to Analytical Method Validation for the Quantification of Novel Psychoactive Substances

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The landscape of psychoactive substances is evolving at an unprecedented rate. Novel Psychoactive Substances (NPS) — often marketed as "designer drugs" or "legal highs" — are synthetically produced compounds designed to mimic the effects of controlled drugs while evading established legal frameworks.[1][2][3] The sheer number and structural diversity of these compounds, which can include synthetic cannabinoids, cathinones, opioids (like fentanyl analogs), and benzodiazepines, present a formidable challenge to forensic, clinical, and research laboratories.[1][4][5][6]

Ensuring public safety and delivering justice requires analytical methods that are not just sensitive, but rigorously validated to be reliable, accurate, and fit-for-purpose.[7][8][9] A non-validated method risks producing data that is scientifically indefensible, potentially leading to erroneous clinical diagnoses or miscarriages of justice.

This guide provides a comprehensive framework for the validation of analytical methods for NPS quantification, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for its sensitivity and selectivity.[10][11][12] We will move beyond a simple checklist of validation parameters to explain the causality behind each experimental choice, grounding our protocols in the authoritative guidelines set forth by the International Council for Harmonisation (ICH)[13][14][15], the U.S. Food and Drug Administration (FDA)[10][16][17][18], and forensic-specific bodies like the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG).[19][20]

Section 1: The Validation Master Plan: Foundational Strategy

Before a single sample is prepared, a robust validation plan is essential. The intended purpose of the method dictates the extent of validation required. A method for qualitative screening in a high-throughput setting has different requirements than a fully quantitative method for forensic confirmation in a court of law.

1.1 Defining the Method's Purpose: The first step is to clearly define what the method needs to achieve.

  • Qualitative vs. Quantitative: Will the method simply identify the presence or absence of an NPS, or will it determine its exact concentration?

  • Target Analytes: Which specific NPS and their relevant metabolites will be included? The rapid turnover of the NPS market makes it difficult to maintain an up-to-date monitoring technique.[1]

  • Matrix: In what biological sample will the analysis be performed (e.g., whole blood, urine, oral fluid, hair)? Each matrix presents unique challenges, such as interferences and stability issues.[21][22]

  • Required Sensitivity: What is the lowest concentration of clinical or forensic relevance? This will define the target for the Lower Limit of Quantification (LLOQ).

1.2 The Critical Role of Reference Materials: Validated, high-purity reference materials are the bedrock of any quantitative method. For NPS, obtaining these can be a challenge due to their recent emergence and legal status. It is imperative to source certified reference materials (CRMs) and corresponding stable isotope-labeled internal standards (SIL-IS) from accredited suppliers whenever possible. An SIL-IS is the ideal choice as it co-elutes chromatographically and experiences similar matrix effects, providing the most effective compensation for signal suppression or enhancement.[23][24]

Section 2: Core Validation Parameters: The Pillars of a Defensible Method

Method validation is a systematic evaluation of key performance characteristics.[7][25][26][27] The following parameters are essential for demonstrating that a method is reliable and fit for its intended purpose.

Parameter Objective Typical Acceptance Criteria (Forensic/Bioanalytical)
Selectivity & Specificity To demonstrate the method can unequivocally measure the analyte in the presence of other components (e.g., metabolites, isomers, matrix components).No significant interfering peaks (>20% of LLOQ response) at the analyte's retention time in blank matrix from at least 6 unique sources.
Linearity & Range To prove a proportional relationship between analyte concentration and instrument response over a defined concentration range.Correlation coefficient (r²) ≥ 0.99. Back-calculated calibrator concentrations should be within ±15% of nominal (±20% for LLOQ).
Accuracy (Trueness) To show the closeness of the mean test result to the true value.Mean concentration of Quality Control (QC) samples at ≥4 levels (LLOQ, Low, Mid, High) should be within ±15% of nominal (±20% for LLOQ).
Precision To demonstrate the degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-assay) and Intermediate Precision (inter-assay).Coefficient of Variation (%CV) for QC samples at each level should be ≤15% (≤20% for LLOQ).
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.Analyte response should be ≥10 times the response of a blank. Accuracy and precision must meet the criteria defined above.
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified.Analyte response should be reliably distinguishable from noise, typically with a signal-to-noise ratio (S/N) of ≥3.[28]
Matrix Effect To assess the influence of co-eluting matrix components on the ionization of the analyte.The %CV of the matrix factor (calculated from at least 6 lots of matrix) should be ≤15%.
Recovery To measure the efficiency of the extraction process.Recovery of the analyte should be consistent and reproducible across the concentration range.
Stability To evaluate the chemical stability of the analyte in the biological matrix under various storage and processing conditions.Mean concentration of stability samples should be within ±15% of nominal concentration of fresh samples.
Robustness To demonstrate the method's reliability with respect to small, deliberate variations in method parameters (e.g., pH, mobile phase composition).The results should remain unaffected by the variations, meeting system suitability criteria.
The "Why" Behind Key Parameters for NPS Analysis
  • Specificity is Paramount: NPS often exist as structurally similar isomers (e.g., positional isomers of synthetic cannabinoids) or isobars that may not be differentiable by mass alone.[5] Chromatographic separation is therefore critical. The validation must prove that the method can distinguish the target analyte from its known isomers and endogenous matrix components that could cause a false positive result.[29]

  • Understanding Matrix Effects: Biological matrices are complex mixtures of salts, lipids (like phospholipids), and proteins that can co-elute with the analyte and interfere with the ionization process in the mass spectrometer source.[23][24][30][31][32] This "matrix effect" can suppress or enhance the analyte signal, leading to inaccurate quantification.[23][30][32] It is a primary reason why simply analyzing a standard in a neat solvent is insufficient; calibration curves and quality controls must be prepared in the same biological matrix as the unknown samples.

  • Stability is Not a Given: NPS are often novel chemical structures with unknown stability profiles. Analytes can degrade during sample collection, storage (freeze-thaw cycles), or even while sitting at room temperature on an autosampler (bench-top stability).[8] Validation must rigorously test these conditions to ensure that the reported concentration reflects the true concentration at the time of sampling.

Section 3: Visualizing the Validation Process

A well-defined workflow ensures all parameters are tested systematically. The relationship between these parameters is also critical; for example, a reliable LOQ can only be established after demonstrating acceptable accuracy and precision.

Validation_Workflow Figure 1: Overall Method Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Core Quantitative Validation cluster_2 Phase 3: Matrix & Stability Assessment cluster_3 Phase 4: Finalization Dev Method Development (LC & MS Parameters) Opt System Suitability Test (SST) Development Dev->Opt Select Selectivity & Specificity Opt->Select Lin Linearity & Range Select->Lin AccP Accuracy & Precision (Intra- & Inter-Assay) Lin->AccP LODLOQ LOD & LOQ Determination AccP->LODLOQ Matrix Matrix Effect & Recovery LODLOQ->Matrix Stab Stability (Freeze/Thaw, Bench-Top, Long-Term) Matrix->Stab Robust Robustness Stab->Robust Report Final Validation Report Robust->Report

Caption: Figure 1: A structured workflow for analytical method validation.

Parameter_Interdependence Figure 2: Interdependence of Key Validation Parameters Accuracy Accuracy Range Range Accuracy->Range Required within LOQ LOQ Accuracy->LOQ Defines Precision Precision Precision->Range Required within Precision->LOQ Defines Linearity Linearity Linearity->Range Determines Selectivity Selectivity Selectivity->Accuracy Prerequisite for Selectivity->Linearity Prerequisite for

Caption: Figure 2: Logical relationships between core validation parameters.

Section 4: Application Protocol: Quantification of Synthetic Cannabinoids in Oral Fluid

This section provides a detailed protocol for the validation of an LC-MS/MS method for a panel of common synthetic cannabinoids (e.g., JWH-018, AM-2201) and their metabolites in oral fluid.

4.1. Scope This is a fully quantitative method intended for forensic confirmation. The target LLOQ is 0.5 ng/mL for all analytes.

4.2. Materials and Reagents

  • Analytes: Certified reference standards of synthetic cannabinoids and their metabolites.

  • Internal Standards: Stable isotope-labeled analogues (e.g., JWH-018-d9).

  • Solvents: LC-MS grade acetonitrile, methanol, and water. Formic acid.

  • Matrix: Pooled human oral fluid, verified to be blank for the target analytes.

  • Consumables: 2 mL polypropylene tubes, SPE cartridges (e.g., mixed-mode polymeric), 96-well plates.

4.3. Instrumentation

  • LC System: High-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

4.4. Step-by-Step Validation Protocol

Step 1: Preparation of Stock and Working Solutions

  • Prepare individual stock solutions of each analyte and SIL-IS in methanol at 1 mg/mL.

  • Combine the analyte stock solutions to create a mixed analyte working solution.

  • Combine the SIL-IS stock solutions to create a mixed internal standard working solution.

Step 2: Preparation of Calibration Standards and Quality Controls

  • Spike the mixed analyte working solution into blank oral fluid to prepare calibration standards at concentrations ranging from 0.5 ng/mL (LLOQ) to 200 ng/mL.[33]

  • Separately, spike blank oral fluid to prepare QC samples at four levels: LLOQ (0.5 ng/mL), Low (1.5 ng/mL), Mid (75 ng/mL), and High (150 ng/mL).

Step 3: Sample Extraction (Solid-Phase Extraction - SPE)

  • To 0.5 mL of calibrator, QC, or unknown sample, add 25 µL of the mixed internal standard working solution.

  • Pre-treat the sample (e.g., with a buffer to adjust pH).[34]

  • Condition the SPE cartridges.

  • Load the sample onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes with an appropriate elution solvent.

  • Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase A/B (50:50).[11]

Step 4: LC-MS/MS Analysis

  • System Suitability Test (SST): Before each analytical batch, inject a mid-level QC sample five times. The %CV for the peak area and retention time should be <10%. This ensures the system is performing correctly before analyzing validation samples.

  • LC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A suitable gradient to separate all analytes, especially isomers.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize at least two MRM transitions (a quantifier and a qualifier) for each analyte and one for each SIL-IS.

Step 5: Executing Validation Experiments

  • Selectivity: Analyze blank oral fluid samples from 6 different donors. Analyze a blank sample spiked with high concentrations of potentially interfering drugs.

  • Linearity: Analyze one full calibration curve.

  • Accuracy and Precision: Analyze five replicates of the LLOQ, Low, Mid, and High QCs on three separate days (n=15 total for each level). This provides intra-assay precision (from Day 1) and inter-assay (intermediate) precision (from all three days).

  • LOD/LOQ: The LLOQ is confirmed as the lowest calibrator that meets accuracy and precision criteria. The LOD can be determined by serially diluting the LLOQ standard and identifying the concentration with an S/N ratio >3.[28][35][36][37][38]

  • Matrix Effect: Extract blank oral fluid from 6 different donors. After extraction, spike the extracts at Low and High QC concentrations. Compare the peak areas to those of standards prepared in a neat reconstitution solvent.

    • Matrix Factor = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution)

  • Stability: Analyze QC samples (Low and High) after subjecting them to:

    • Three freeze-thaw cycles (-20°C to room temperature).

    • 24 hours at room temperature (bench-top).

    • 30 days at -20°C (long-term).

Conclusion

The validation of analytical methods for Novel Psychoactive Substances is a rigorous, multi-faceted process that is foundational to the integrity of all reported results.[10][26] Due to the dynamic nature of the NPS market, laboratories must be prepared to continuously adapt their methods, which may require partial or even full re-validation as new substances emerge.[1][4]

By adhering to internationally recognized guidelines and understanding the scientific principles behind each validation parameter, researchers, scientists, and drug development professionals can develop and implement robust, defensible analytical methods.[39] This commitment to quality ensures that the data generated is of the highest reliability, ultimately supporting public health and safety initiatives worldwide.

References

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH . (n.d.). National Institutes of Health. Retrieved March 7, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation . (2025, December 26). ResolveMass Laboratories Inc. Retrieved March 7, 2026, from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . (2025, February 6). AAPS. Retrieved March 7, 2026, from [Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)? . (2018, May 22). Quality Assistance. Retrieved March 7, 2026, from [Link]

  • Method Development and Optimization for the Detection of Synthetic Cannabinoids in Hair using LC-MSMS . (2025, December 15). Pace University. Retrieved March 7, 2026, from [Link]

  • Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications . (2015, March 1). Spectroscopy Online. Retrieved March 7, 2026, from [Link]

  • Importance of matrix effects in LC–MS/MS... : Bioanalysis - Ovid . (n.d.). Ovid. Retrieved March 7, 2026, from [Link]

  • Challenges and considerations for the detection of NPS in biological matrices . (n.d.). Ghent University. Retrieved March 7, 2026, from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry . (n.d.). Food and Drug Administration. Retrieved March 7, 2026, from [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve . (2025, July 29). Separation Science. Retrieved March 7, 2026, from [Link]

  • Bioanalytical Method Validation Guidance for Industry . (2020, April 29). Food and Drug Administration. Retrieved March 7, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . (n.d.). ECA Academy. Retrieved March 7, 2026, from [Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis . (2014, February 11). Bioanalysis. Retrieved March 7, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . (2006, June). European Medicines Agency. Retrieved March 7, 2026, from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis . (2024, June 12). Food and Drug Administration. Retrieved March 7, 2026, from [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results . (2025, December 29). ResolveMass Laboratories Inc. Retrieved March 7, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . (2021, September 17). Food and Drug Administration. Retrieved March 7, 2026, from [Link]

  • Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications . (n.d.). LCGC International. Retrieved March 7, 2026, from [Link]

  • What Are Some Common Challenges in Using NPS? . (2024, October 2). Crewhu. Retrieved March 7, 2026, from [Link]

  • Challenges of screening and identifying NPS in the forensic laboratory . (n.d.). SCIEX. Retrieved March 7, 2026, from [Link]

  • Analytical Method Validation: Key Parameters & Common Challenges . (2025, December 29). Neuland Labs. Retrieved March 7, 2026, from [Link]

  • matrix-effect-in-bioanalysis-an-overview.pdf . (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved March 7, 2026, from [Link]

  • Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids . (2012, February 8). American Laboratory. Retrieved March 7, 2026, from [Link]

  • Methods for the determination of limit of detection and limit of quantitation of the analytical methods . (2015, June 26). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals . (n.d.). Pharmaguideline. Retrieved March 7, 2026, from [Link]

  • Technical Information - Limit of Detection (LOD) and Limit of Quantification (LOQ) . (n.d.). Cawood. Retrieved March 7, 2026, from [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers . (n.d.). Scribd. Retrieved March 7, 2026, from [Link]

  • Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC . (2022, December 6). National Institutes of Health. Retrieved March 7, 2026, from [Link]

  • Limit of Blank, Limit of Detection and Limit of Quantitation - PMC - NIH . (n.d.). National Institutes of Health. Retrieved March 7, 2026, from [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . (n.d.). International Council for Harmonisation. Retrieved March 7, 2026, from [Link]

  • Best Practices in Novel Psychoactive Substances Testing for Laboratory Practitioners . (2019, September 1). Office of Justice Programs. Retrieved March 7, 2026, from [Link]

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Sources

Troubleshooting & Optimization

overcoming epimerization in the synthesis of substituted cycloheptanes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cycloheptane Synthesis. As a Senior Application Scientist, I have designed this portal to address the unique stereochemical challenges associated with seven-membered rings. Because of their inherent flexibility, substituted cycloheptanes are notoriously susceptible to epimerization.

This guide provides causality-driven troubleshooting, self-validating experimental protocols, and empirical data to help you maintain strict stereochemical integrity in your workflows.

Section 1: Troubleshooting Guide & FAQs

Q1: Why do my substituted cycloheptanones epimerize so much more readily during functionalization or workup compared to my cyclohexane models? A1: The causality lies in conformational flexibility and the relief of transannular strain. Unlike cyclohexanes, which lock into a rigid and highly stable chair conformation, cycloheptanes exist predominantly in flexible, non-planar twist-chair conformations[1]. This flexibility significantly lowers the energy barrier between conformers. Furthermore, substituents in a seven-membered ring often suffer from transannular (Prelog) strain. If a kinetically formed


-stereocenter experiences severe transannular steric clashes, there is a massive thermodynamic driving force for it to epimerize to a more relaxed, pseudo-equatorial position upon exposure to even mild acids or bases[2].

Q2: How can I prevent base-catalyzed epimerization during the enolization and alkylation of cycloheptanones? A2: Epimerization during enolization is a symptom of reversible enolate formation, which allows the system to equilibrate to the thermodynamic product. To enforce strict kinetic control, you must manipulate both steric bulk and thermal energy[2]. Use a sterically demanding, non-nucleophilic base (e.g., LDA or KHMDS) to ensure irreversible deprotonation. Crucially, you must maintain strictly cryogenic temperatures (-78 °C) throughout the addition. At this temperature, the system lacks the activation energy required to overcome the barrier to the more stable thermodynamic enolate[1].

Q3: Is it possible to use this rapid epimerization to my advantage in cycloheptane synthesis? A3: Absolutely. If your target is the thermodynamically favored diastereomer, you can employ "controlled epimerization." For instance, in the MARDi cascade synthesis of sulfonyl-substituted cycloheptanes, researchers utilized a base-induced controlled epimerization step to ensure the stereoselective preparation of a trans-tetrasubstituted cycloheptane[3]. By intentionally subjecting the kinetic mixture to equilibrating conditions (e.g., DBU at room temperature), you can drive the system entirely to the thermodynamic sink.

Section 2: Self-Validating Experimental Protocols

To troubleshoot where your stereochemical degradation is occurring, you must implement a self-validating system that isolates the reaction phase from the workup phase.

Protocol: Kinetically Controlled Alkylation with In-Situ Stereochemical Validation Objective: To alkylate a cycloheptanone while preventing


-epimerization, utilizing an "Aliquot Test" to pinpoint the exact step where stereochemical leakage occurs.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add the substituted cycloheptanone (1.0 equiv) and dissolve in anhydrous THF (0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolization: Dropwise add a freshly titrated solution of LDA (1.1 equiv) down the side of the flask over 15 minutes. Stir at -78 °C for 1 hour to ensure complete, irreversible kinetic enolate formation.

  • Electrophile Addition: Add the alkyl halide (1.5 equiv) rapidly. Maintain at -78 °C for 2 hours.

  • Self-Validation (The Aliquot Test): Before quenching the bulk reaction, withdraw a 0.1 mL micro-aliquot via syringe. Inject this immediately into a pre-chilled NMR tube containing 0.5 mL of

    
     and 1 drop of 
    
    
    
    .
    • Causality: The cold deuterated acetic acid instantly protonates the enolate without generating the aqueous hydroxide byproducts typical of standard workups. This "freezes" the kinetic stereocenter. Analyze via

      
      -NMR to establish your baseline diastereomeric ratio (dr).
      
  • Bulk Quench & Workup: Quench the main reaction at -78 °C with saturated aqueous

    
    .
    
    • Causality: A buffered quench prevents the formation of strong localized basic or acidic pockets that drive workup-induced epimerization[2]. Extract with cold

      
      , dry over 
      
      
      
      , and concentrate under reduced pressure at <25 °C.
  • Data Comparison: Measure the dr of the bulk isolated product. If the bulk dr is significantly lower than the aliquot dr, epimerization is occurring during your aqueous workup, indicating the need for a strictly non-aqueous purification method (e.g., direct filtration through a silica plug).

Section 3: Data Presentation

The following table summarizes the causal relationship between reaction parameters (base and temperature) and the resulting stereochemical integrity (dr) during cycloheptanone functionalization.

Reaction ParameterBase UsedTemperature (°C)Epimerization StatusResulting dr (Kinetic:Thermo)Mechanistic Rationale
Thermodynamic Control NaOMe25High5:95Reversible enolization; sufficient thermal energy to overcome activation barrier[1].
Sub-optimal Kinetic LDA0Moderate60:40Bulky base used, but thermal energy allows partial equilibration[2].
Strict Kinetic Control LDA-78Low95:5Irreversible deprotonation; insufficient energy for thermodynamic equilibration[1].
Controlled Epimerization DBU25Complete1:99Intentional equilibration to relieve transannular strain[3].

Section 4: Diagnostic Workflow Visualization

EpimerizationTroubleshooting Start Epimerization Detected in Cycloheptane Synthesis CheckStage Self-Validation: Compare Aliquot vs. Bulk dr Start->CheckStage Reaction dr loss during reaction (Aliquot dr is low) CheckStage->Reaction Workup dr loss during workup (Bulk dr < Aliquot dr) CheckStage->Workup FixRxn Enforce Kinetic Control: LDA/KHMDS at -78°C Reaction->FixRxn FixWorkup Modify Quench: Use cold NH4Cl buffer Avoid strong acids/bases Workup->FixWorkup Success Stereochemical Integrity Maintained FixRxn->Success FixWorkup->Success

Diagnostic workflow for identifying and resolving epimerization in cycloheptane synthesis.

References

  • Manonmaniam Sundaranar University. "M. Sc. Chemistry Course material Core I - Organic Reaction Mechanism - I". MSUNIV. URL: [Link]

  • Bensa, David. "Synthetic Studies on the MARDi Cascade: Stereoselective Preparation of Sulfonyl-Substituted Seven-Membered Rings". ResearchGate. URL: [Link]

Sources

challenges in the large-scale synthesis of functionalized cyclic amines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Large-Scale Synthesis of Functionalized Cyclic Amines

Current Status: Operational Operator: Senior Application Scientist Case ID: CYC-AMINE-SCALE-001

Introduction: The Scaffold Challenge

Functionalized cyclic amines (piperidines, pyrrolidines, azepanes) constitute the structural backbone of over 60% of FDA-approved small molecule drugs. However, their large-scale synthesis is often plagued by the "amine problem": the basic nitrogen atom poisons metal catalysts, interferes with radical propagation, and complicates purification due to high polarity.

This guide moves beyond standard textbook preparations, addressing the specific failure modes encountered during scale-up (100g to kg scale) and providing self-validating protocols to overcome them.

Module 1: Troubleshooting C-H Functionalization

Context: Direct


-C-H functionalization is preferred over de novo ring construction for late-stage diversification. However, transition metal catalysts (Pd, Ru, Ir) often fail due to strong coordination by the substrate's amine lone pair.
Issue: Reaction Stalls at <20% Conversion

Diagnosis: The free amine is acting as a ligand, displacing the labile ligands required for the catalytic cycle.

Technical Intervention: Do not simply increase catalyst loading. Instead, implement a Lewis Acid Protection Strategy .

Step-by-Step Protocol: Lewis Acid Titration

  • Baseline Check: Run a standard reaction with 1.0 equiv substrate.

  • Titration: In a separate vial, pre-mix the cyclic amine with 1.05 equiv of

    
     or 
    
    
    
    in the reaction solvent for 15 minutes at 0°C.
    • Mechanism:[1][2][3][4][5][6] This forms a Lewis acid-base adduct, tying up the lone pair without deactivating the C-H bonds remote to the nitrogen.

  • Catalyst Addition: Add the metal catalyst after adduct formation.

  • Validation: Monitor by NMR. If the reaction proceeds, the amine was the poison.

    • Note: Post-reaction, the Lewis acid is removed by a basic aqueous workup (

      
       or 
      
      
      
      ).

Q: Why not use N-protecting groups (Boc/Cbz)? A: At scale, the atom economy penalty of protection/deprotection steps (2 extra steps) is cost-prohibitive. Transient protection using Lewis acids or in situ generated imines is the industry standard for efficiency [1].

Module 2: Scalability via Continuous Flow

Context: Photoredox catalysis is powerful for generating


-amino radicals, but batch reactors suffer from the Beer-Lambert law—light cannot penetrate deep into large vessels, leading to long reaction times and side reactions.
Issue: Reaction Times Scale Non-Linearly (e.g., 2h at 1g 48h at 100g)

Solution: Transition to a Continuous Flow Photoreactor .

Workflow Visualization: The following diagram illustrates the decision logic for converting a batch photoredox process to flow.

FlowSynthesis Start Batch Reaction (>10h reaction time) CheckSolubility Check Reagent Solubility (Is it homogeneous?) Start->CheckSolubility Heterogeneous Slurry/Solid Reagents CheckSolubility->Heterogeneous No Homogeneous Homogeneous Solution CheckSolubility->Homogeneous Yes Peristaltic Peristaltic Pump (Slurry tolerant) Heterogeneous->Peristaltic Piston Piston Pump (High pressure/precision) Homogeneous->Piston PumpSelection Select Pump Type CSTR CSTR Cascade (Active Mixing) Peristaltic->CSTR PFA PFA Tubing Coil (High Surface Area) Piston->PFA ReactorType Reactor Selection Optimization Optimize Residence Time (t_res = Volume / Flow Rate) CSTR->Optimization PFA->Optimization End Production Run Optimization->End Scale-up validated

Caption: Decision tree for migrating photoredox amine synthesis from batch to continuous flow.

Key Parameter: Residence Time (


) 
In flow, reaction time is replaced by residence time.


  • Target: Maintain

    
     identical to the optimized batch reaction time initially, then reduce it as the improved photon flux allows.
    

Module 3: Purification of Polar Amines

Context: Functionalized cyclic amines are highly polar and "streak" on standard silica gel, leading to broad peaks and co-elution of impurities.

Issue: Poor Separation on Normal Phase Silica

Diagnosis: The acidic silanols (


) on the silica surface protonate the basic amine, causing strong, non-specific adsorption.

Comparative Strategy Table:

MethodStationary PhaseMobile PhaseProsCons
Amine-Modified Silica KP-NH (Propylamine functionalized)Hexane / Ethyl AcetateNo need for toxic modifiers (

); reusable columns.
Higher cost per cartridge.
HILIC Bare SilicaAcetonitrile / Water (95:5

50:50)
Excellent for highly polar/water-soluble amines.Requires careful equilibration; sensitive to water content.
High pH Reverse Phase C18 (Base-stable)Water / Acetonitrile + 0.1%

Orthogonal selectivity; removes non-polar byproducts.Silica dissolves at pH >10 (must use hybrid/polymer columns).

Recommendation: For scale-up (>50g), Amine-Modified Silica is the most robust choice. It eliminates the need for basifying the mobile phase (which generates waste salts) and allows for higher loading capacity [2].

Module 4: Metal Scavenging (Pd/Cu Removal)

Context: Pharmaceutical APIs typically require residual metal levels <10 ppm.[2] Cyclic amines bind metals avidly, making simple filtration insufficient.

Issue: Residual Pd > 500 ppm after Workup

Solution: Chemical scavenging using functionalized silicas.

Protocol: Thiol-Silica Scavenging

  • Dissolution: Dissolve the crude amine in a solvent where it is highly soluble (THF or MeOH). Avoid DCM if possible (slower kinetics).

  • Scavenger Addition: Add 3-Mercaptopropyl-functionalized silica (0.5 wt% relative to crude mass, or 5-10 equiv relative to metal content).

  • Digestion: Stir at 50°C for 4 hours. Heat is critical to overcome the activation energy of ligand exchange.

  • Filtration: Filter through a 0.45

    
     pad.
    
  • Test: Analyze filtrate by ICP-MS.

Self-Validating Check: If the filtrate is still colored (e.g., yellow/brown for Pd), the scavenging is incomplete. Repeat with a Thiourea-functionalized silica , which has a higher affinity for Pd(II) species than simple thiols [3].

References

  • Direct

    
    -C–H Bond Functionalization of Unprotected Cyclic Amines. Nature Chemistry, 2018.[7] Link
    
  • Is there an easy way to purify organic amines? Biotage Blog, 2023. Link

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances. Organic Process Research & Development, 2023. Link

  • Continuous Flow-Mode Synthesis of Aromatic Amines. MDPI, 2025. Link

  • Scalable and Straightforward Synthesis of All Isomeric (Cyclo)alkylpiperidines. European Journal of Organic Chemistry, 2019.[8] Link

Sources

Validation & Comparative

A Comparative Pharmacological Profiling Guide to Novel Psychoactive Substances for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The ever-expanding landscape of novel psychoactive substances (NPS) presents a formidable challenge to public health and a complex puzzle for researchers and drug development professionals.[1][2][3][4] These substances, often designed to mimic the effects of controlled drugs while circumventing existing legislation, necessitate a robust and comparative approach to their pharmacological profiling.[2][5][6] This guide provides an in-depth technical overview of the methodologies employed to characterize and compare the pharmacological properties of NPS, offering a framework for predicting their potential psychoactive effects and associated risks.

The rapid emergence of NPS, with their diverse chemical structures, makes it difficult to predict and monitor their pharmacological profiles.[2] The sheer number of these substances and the speed at which they appear on the illicit market pose significant challenges for forensic laboratories in acquiring the necessary analytical reference materials for unambiguous identification.[7]

The Imperative of Comparative Profiling

A systematic and comparative pharmacological profiling of NPS is crucial for several reasons:

  • Predicting Psychoactive Effects: By comparing the in vitro pharmacological profiles of NPS to those of well-characterized drugs, we can predict their likely psychoactive effects in humans, such as stimulant, hallucinogenic, or sedative properties.[8]

  • Risk Assessment: Understanding the potency and efficacy of an NPS at its molecular targets is a cornerstone of assessing its potential for abuse, dependence, and toxicity.[9] This information is vital for public health authorities and regulatory bodies to make informed decisions about scheduling and control.[8][9]

  • Guiding Clinical Management: In cases of acute intoxication, a rapid understanding of the substance's pharmacological class can inform clinical management and the administration of appropriate supportive care or antidotes.[5]

  • Informing Drug Development: The study of NPS can reveal novel chemical scaffolds and mechanisms of action, which can, in turn, inform the development of new therapeutic agents.

A Multi-tiered Approach to Pharmacological Profiling

A comprehensive pharmacological assessment of NPS involves a tiered approach, progressing from in vitro characterization to in vivo behavioral studies. This progression allows for a thorough understanding of a substance's molecular interactions and its ultimate physiological and behavioral consequences.

Tier 1: In Vitro Pharmacological Profiling

The initial and most rapid assessment of an NPS's pharmacological profile is conducted through a battery of in vitro assays.[8] These assays are typically performed using cell lines transfected with specific human receptors or transporters, or with rodent brain synaptosomes.[8]

Key In Vitro Assays:

  • Receptor Binding Assays: These assays are fundamental for determining the affinity of an NPS for a range of molecular targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.[10][11] Radioligand binding assays are a common and reliable method for this purpose.[10][12]

  • Functional Assays: Beyond simple binding, functional assays measure the ability of an NPS to activate or inhibit its target. For GPCRs, this can include measuring second messenger production (e.g., cAMP) or receptor internalization. For transporters, uptake and release assays are crucial.[13]

  • Metabolite Identification: Understanding how the body metabolizes an NPS is critical, as metabolites can also be pharmacologically active and contribute to the overall psychoactive and toxicological profile.[14][15] Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful tool for identifying and characterizing NPS metabolites in biological samples.[1][14][16][17]

Experimental Workflow: In Vitro Profiling

Caption: Workflow for in vitro pharmacological profiling of NPS.

Comparative Data: Receptor Binding Affinities (Ki, nM) of Representative NPS Classes

Substance ClassPrimary Target(s)Representative NPSKi (nM) at Primary Target(s)Reference CompoundKi (nM) of Reference
Synthetic CannabinoidsCB1, CB2 ReceptorsJWH-0181.9 (CB1), 2.9 (CB2)Δ⁹-THC40.7 (CB1), 36.4 (CB2)
Synthetic CathinonesDAT, NET, SERTMephedrone127 (DAT), 49 (NET), 913 (SERT)Cocaine250 (DAT), 330 (NET), 290 (SERT)
Phenethylamines5-HT2A Receptor25I-NBOMe0.044 (5-HT2A)LSD2.9 (5-HT2A)
Novel Opioidsμ-Opioid ReceptorU-477005.8 (μ)Morphine1.7 (μ)
Designer BenzodiazepinesGABAA ReceptorEtizolam6.5 (α1β2γ2)Diazepam8.2 (α1β2γ2)

Note: Ki values are approximate and can vary depending on the specific assay conditions. Data is compiled from various scientific literature.

Detailed Protocol: Radioligand Binding Assay for Cannabinoid Receptor 1 (CB1)

This protocol outlines a standard procedure for determining the binding affinity of a test compound for the human CB1 receptor using a competitive radioligand binding assay.

  • Materials:

    • HEK293 cells stably expressing the human CB1 receptor.

    • Membrane preparation from these cells.

    • [³H]CP-55,940 (radioligand).

    • Test compound (NPS).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

    • 96-well filter plates.

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in binding buffer.

    • In a 96-well plate, add a fixed concentration of [³H]CP-55,940 (typically at its Kd concentration).

    • Add the serially diluted test compound to the wells.

    • Add the CB1 receptor membrane preparation to each well.

    • For non-specific binding determination, add a high concentration of a known unlabeled CB1 agonist (e.g., WIN 55,212-2) to a set of wells.

    • Incubate the plate at 30°C for 60 minutes.

    • Harvest the membranes onto the filter plates using a cell harvester and wash with ice-cold binding buffer to separate bound from free radioligand.

    • Dry the filter plates and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 2: In Vivo Behavioral Pharmacology

While in vitro data provides crucial information about a substance's molecular targets, in vivo studies in animal models are essential to understand its integrated effects on the central nervous system and behavior.[18][19][20] These studies help to validate the predictions made from in vitro data and provide a more complete picture of the substance's psychoactive profile.[8]

Key In Vivo Behavioral Assays:

  • Locomotor Activity: Measures the stimulant or sedative effects of a substance.

  • Drug Discrimination: Assesses the subjective effects of a drug by training animals to recognize and respond to the internal cues produced by a known substance.[18]

  • Conditioned Place Preference/Aversion: Evaluates the rewarding or aversive properties of a substance.

  • Cognitive Function Tests: A range of tasks can be used to assess the effects of a substance on learning, memory, and executive function.[19]

Experimental Workflow: In Vivo Behavioral Profiling

Caption: Workflow for in vivo behavioral profiling of NPS.

Tier 3: Advanced Techniques and Future Directions

The field of NPS pharmacology is continually evolving, with new technologies and approaches being developed to enhance the speed and accuracy of profiling.

  • High-Throughput Screening (HTS): Miniaturized and automated assays allow for the rapid screening of large numbers of NPS against a wide panel of targets.

  • Computational Approaches: In silico methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can be used to predict the pharmacological properties of new NPS before they are even synthesized.[21][22]

  • High-Resolution Mass Spectrometry (HRMS): Advanced HRMS techniques are crucial for the detection and identification of NPS and their metabolites in complex biological matrices.[3][16]

Conclusion: A Framework for Understanding a Moving Target

The comparative pharmacological profiling of novel psychoactive substances is a critical endeavor for protecting public health and advancing our understanding of neuropharmacology. By employing a systematic, multi-tiered approach that integrates in vitro and in vivo methodologies, researchers can effectively characterize the pharmacological properties of these emerging threats. This comprehensive data provides a solid foundation for risk assessment, clinical management, and the development of effective regulatory responses to this ever-changing landscape. The continued development and application of advanced analytical and computational techniques will be essential in our efforts to stay ahead of this dynamic and challenging issue.

References

  • Development of new analytical methods for the identification of novel psychoactive substances (nps), related metabolites and biomarkers of intake in biological matrices. (n.d.).
  • Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. (2022, March 15). PubMed.
  • Pharmacological profiling of novel psychoactive substances | Request PDF. (n.d.). ResearchGate.
  • Advances in Analytical Methodologies for Detecting Novel Psychoactive Substances (NPS): A Review | Request PDF. (n.d.). ResearchGate.
  • Risk assessment of new psychoactive substances (NPS). (2022, March 17). European Monitoring Centre for Drugs and Drug Addiction.
  • Translational In Vivo Assays in Behavioral Biology. (n.d.). PMC - NIH.
  • Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. (n.d.).
  • Innovative analytical strategies to identify new psychoactive substances and their metabolites. (2024, October 23). Vrije Universiteit Amsterdam.
  • Profile, effects, and toxicity of novel psychoactive substances: A systematic review of quantitative studies. (2017, May 15). PubMed.
  • New psychoactive substances: a review and updates. (n.d.). PMC.
  • Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling. (n.d.). Swiss Medical Weekly.
  • Explainable Analysis for New Psychoactive Substance Identification with Chemical Insights. (2025, October 28).
  • Receptor Binding Assays - Multiwell Plates. (n.d.). Merck.
  • Examining the effects of psychoactive drugs on complex behavioral processes in laboratory animals. (2022). PubMed.
  • Identification of Emerging Novel Psychoactive Substances by Retrospective Analysis of Population-Scale Mass Spectrometry Data Sets. (2023, November 28). PubMed.
  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. (2025, December 9). MDPI.
  • Novel Psychoactive Substances: Testing Challenges and Strategies. (2021, November 16). Today's Clinical Lab.
  • Pharmacological profile of novel psychoactive benzofurans. (2015, July 15). PubMed.
  • Clinical value of analytical testing in patients presenting with new psychoactive substances intoxication. (n.d.). PMC.
  • Assessing the pharmacological properties of Novel Psychoactive Substances (NPS) identified online. (2022, October 10).
  • Innovative analytical strategies to identify new psychoactive substances and their metabolites. (n.d.). VU Research Portal.
  • NOVEL PSYCHOACTIVE SUBSTANCES – METHODS FOR IDENTIFICATION, PREDICITIVE MODELLING SOFTWARE AND AN EXPERIMENTAL DESIGN. (n.d.).
  • AI Methods for New Psychoactive Substance (NPS) Design and Analysis. (2025, April 26). MDPI.
  • Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. (2017, August 18). Frontiers.
  • Receptor-Ligand Binding Assays. (n.d.). Revvity.
  • Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. (2021, May 14). MDPI.
  • In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. (n.d.). MedChemComm (RSC Publishing).
  • High Density Receptor-Ligand Binding Assays. (n.d.). Sigma-Aldrich.
  • Binding Assays. (n.d.). Selvita.

Sources

Comprehensive Off-Target Assessment Guide: 3-Phenylcycloheptanamine (3-PCA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

3-Phenylcycloheptanamine (3-PCA) represents a structural expansion of the classic phenethylamine pharmacophore. Unlike acyclic analogs (e.g., Amphetamine) or smaller ring systems (e.g., Tranylcypromine), the introduction of a seven-membered cycloheptane ring significantly alters the steric bulk and lipophilicity of the molecule.

While this ring expansion often enhances metabolic stability and blood-brain barrier (BBB) penetration, it introduces critical safety risks—specifically promiscuous binding to serotonergic receptors (5-HT2B) and hERG channel blockade . This guide outlines a rigorous, self-validating framework for assessing these off-target liabilities, comparing 3-PCA against industry benchmarks Amphetamine (efficacy standard) and Fenfluramine (toxicity reference).

The Structural Risk Hypothesis

The "flexible" nature of the cycloheptyl ring allows 3-PCA to adopt conformations that may mimic the bulky tricyclic structures of known hERG blockers or the substituted indoles of 5-HT2B agonists. Therefore, standard selectivity screens are insufficient; functional validation is mandatory.

Comparative Off-Target Landscape

The following table summarizes the critical off-target liabilities for 3-PCA compared to established alternatives.

Parameter3-Phenylcycloheptanamine (3-PCA) Amphetamine (Benchmark) Fenfluramine (Toxicity Ref) Clinical Implication
Primary Target DAT / NET ReleaserDAT / NET ReleaserSERT ReleaserTherapeutic Efficacy
5-HT2B Affinity High Risk (Due to ring bulk)Low / NegligibleHigh (Agonist)Cardiac Valvulopathy
hERG Inhibition Moderate Risk (Lipophilicity)LowLowQT Prolongation / Arrhythmia
MAO Inhibition Moderate (MAO-A/B)High (MAO-A competitive)LowHypertensive Crisis
SERT Selectivity Moderate (Mixed)LowHighSerotonin Syndrome Risk

Critical Assessment Workflow (DOT Visualization)

The following flowchart illustrates the "Go/No-Go" decision tree for assessing 3-PCA safety.

OffTargetWorkflow Start Start: 3-PCA Candidate Profile Step1 Tier 1: Radioligand Binding Panel (Ki Determination) Start->Step1 Dec1 Ki < 100 nM at 5-HT2B or hERG? Step1->Dec1 Step2_HT Tier 2A: Functional 5-HT2B Assay (Calcium Flux / IP1) Dec1->Step2_HT Yes (5-HT2B) Step2_hERG Tier 2B: Patch Clamp Electrophysiology (hERG Current) Dec1->Step2_hERG Yes (hERG) Term_Pass PROCEED: In Vivo Tolerability Dec1->Term_Pass No (Clean Profile) Dec2_HT Is it an Agonist? Step2_HT->Dec2_HT Dec2_hERG IC50 < Therapeutic Cmax? Step2_hERG->Dec2_hERG Term_Fail STOP: High Toxicity Risk (Valvulopathy/Arrhythmia) Dec2_HT->Term_Fail Yes (Full/Partial Agonist) Dec2_HT->Term_Pass No (Antagonist) Dec2_hERG->Term_Fail Yes (Safety Margin < 30x) Dec2_hERG->Term_Pass No (Safety Margin > 30x)

Figure 1: Tiered screening logic for 3-PCA. Tier 1 filters binding affinity; Tier 2 distinguishes functional risk (e.g., antagonism vs. agonism).

Detailed Experimental Protocols

Protocol A: 5-HT2B Functional Agonism Screen (Calcium Flux)

Objective: Determine if 3-PCA binding to 5-HT2B translates to receptor activation (mitogenic signal linked to valvulopathy) or antagonism (benign). Why this matters: Binding affinity (


) alone is insufficient. Fenfluramine is a potent agonist; a safe alternative must be an antagonist or have low affinity.

Methodology:

  • Cell Line: CHO-K1 cells stably expressing recombinant human 5-HT2B receptor and G

    
    16 (promiscuous G-protein to couple with Calcium).
    
  • Reagents: FLIPR Calcium 6 Assay Kit, Probenecid (to prevent dye efflux).

  • Procedure:

    • Seeding: Plate cells at 10,000 cells/well in 384-well black-wall plates. Incubate overnight at 37°C/5% CO2.

    • Dye Loading: Aspirate media; add 20 µL Calcium 6 dye with 2.5 mM Probenecid. Incubate 1 hr.

    • Compound Addition: Add 3-PCA (1 nM to 10 µM) using an automated liquid handler (e.g., Hamamatsu FDSS).

    • Controls:

      • Positive Control (Agonist): 5-HT (Serotonin) or BW723C86.

      • Negative Control (Antagonist): SB204741 (pre-incubated before agonist challenge).

  • Data Analysis: Measure fluorescence (

    
    ). Calculate 
    
    
    
    relative to 5-HT response.
    • Pass Criteria:

      
       of 5-HT response (indicates lack of intrinsic activity).
      
Protocol B: Automated Patch Clamp for hERG Liability

Objective: Quantify the blockade of the


 potassium current.
Why this matters:  The cycloheptyl ring increases lipophilicity (

), a known predictor of hERG pore trapping.

Methodology:

  • System: QPatch or SyncroPatch automated electrophysiology platform.

  • Cell Line: HEK293 cells stably expressing hERG (Kv11.1).

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 500 ms (channel activation).

    • Repolarize to -50 mV for 500 ms (tail current measurement).

  • Compound Application:

    • Apply vehicle (0.1% DMSO) to establish baseline.

    • Apply 3-PCA in ascending concentrations (0.1, 1, 10, 30 µM).

    • Apply E-4031 (positive control blocker) at end of assay.

  • Analysis:

    • Plot normalized tail current amplitude vs. concentration.

    • Calculate

      
      .[1]
      
    • Safety Margin Calculation:

      
      .
      
    • Pass Criteria: Safety Margin > 30-fold.

Mechanistic Rationale: Ring Expansion Effects

Understanding why 3-PCA behaves differently from Amphetamine is crucial for interpreting data.

SAR_Logic Amphet Amphetamine (Phenyl-Isopropyl) PCA 3-PCA (Phenyl-Cycloheptyl) Amphet->PCA Ring Expansion Effect1 Increased Lipophilicity (Higher LogP) PCA->Effect1 Effect2 Steric Bulk PCA->Effect2 Risk1 hERG Pore Trapping (Arrhythmia Risk) Effect1->Risk1 Risk2 5-HT2B Pocket Filling (Valvulopathy Risk) Effect2->Risk2

Figure 2: Structure-Activity Relationship (SAR) impact of converting the isopropyl chain to a cycloheptyl ring.

The cycloheptyl ring in 3-PCA creates a "hydrophobic anchor." In the hERG channel, this anchor can trap the molecule within the pore during repolarization. In the 5-HT2B receptor, the bulky ring may occupy the hydrophobic crevice near the orthosteric site, a mechanism often responsible for converting antagonists into agonists (as seen with norfenfluramine).

References

  • Rothman, R. B., et al. (2000). "Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications." Circulation.

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). "hERG potassium channels and cardiac arrhythmia." Nature.

  • Huang, X. P., et al. (2009). "Parallel functional activity profiling reveals valvulopathogens are potent 5-HT2B receptor agonists." Molecular Pharmacology.

  • FDA Guidance for Industry. (2005). "S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals."

Sources

comparative study of the metabolic stability of phenylcycloheptanamine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Phenylcycloheptanamine (PCHA) scaffolds represent a compelling structural expansion of the classic phenethylamine and phenylcyclohexylamine (e.g., venlafaxine, phencyclidine) pharmacophores. While the seven-membered cycloheptane ring offers unique conformational entropy and lipophilic bulk that can enhance receptor selectivity (particularly for monoamine transporters), it introduces significant metabolic liabilities.

This guide details a comparative workflow to evaluate the metabolic stability of PCHA analogs. Unlike rigid templates, this protocol emphasizes the Structure-Metabolic Stability Relationship (SMSR) , guiding researchers to identify "soft spots" in the cycloheptane ring and the amine functionality.

Core Objective: To differentiate analogs based on Intrinsic Clearance (


) and identify specific metabolic pathways (N-dealkylation vs. ring hydroxylation) to guide lead optimization.

Scientific Rationale: The Metabolic Liability of the Cycloheptyl Ring

The expansion from a 6-membered (cyclohexyl) to a 7-membered (cycloheptyl) ring increases lipophilicity (


) and the number of methylene (

) sites available for Cytochrome P450 (CYP) mediated oxidation.
Mechanistic Causality
  • Lipophilicity-Driven Clearance: PCHA analogs are generally Type I ligands for CYP enzymes. The hydrophobic cycloheptyl ring facilitates binding to the CYP active site (e.g., CYP2D6, CYP3A4), often resulting in high intrinsic clearance.

  • Regioselectivity of Oxidation:

    • Benzylic Carbon (C1): Often sterically hindered if quaternary, but susceptible to radical abstraction if tertiary.

    • Remote Ring Oxidation (C3/C4/C5): The flexible cycloheptane ring exposes distal methylene protons to the CYP oxopherryl radical (

      
      ), leading to hydroxylation.
      
    • N-Dealkylation: For secondary/tertiary amines,

      
      -carbon hydroxylation adjacent to the nitrogen is a rapid, dominant clearance pathway.
      

Experimental Protocol: Microsomal Stability Assay

This protocol is designed as a self-validating system. It uses a "substrate depletion" approach to calculate


.
Materials & Reagents[1][2][3][4][5][6]
  • Test Compounds: PCHA Analogs (10 mM DMSO stock).

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Pre-Incubation (Thermodynamic Equilibration):

    • Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

    • Spike Test Compound to final concentration of 1

      
       (keeps 
      
      
      
      for linear kinetics).
    • Incubate at 37°C for 5 minutes. Reason: Allows compound to bind non-specifically to microsomal proteins and reach thermal equilibrium.

  • Reaction Initiation:

    • Add NADPH regenerating system to initiate the reaction.

    • Control: Run a parallel incubation without NADPH to assess chemical instability (non-enzymatic degradation).

  • Sampling (Kinetic Profiling):

    • Extract 50

      
       aliquots at 
      
      
      
      minutes.
    • Immediately dispense into 150

      
       Ice-cold Quench Solution.
      
    • Critical Step: Vortex immediately to denature enzymes and stop metabolism.

  • Processing:

    • Centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet precipitated proteins.

    • Transfer supernatant for LC-MS/MS analysis.

Visualizing the Workflow

ExperimentalWorkflow Stock Compound Stock (10 mM DMSO) Mix Master Mix (HLM + Buffer) Stock->Mix PreInc Pre-Incubation (37°C, 5 min) Mix->PreInc Start Add NADPH (Initiation) PreInc->Start Sampling Time Point Sampling (0, 5, 15... 60 min) Start->Sampling Quench Quench (ACN + IS) Sampling->Quench At each t Analysis LC-MS/MS Quantification Quench->Analysis

Figure 1: Step-by-step microsomal stability workflow ensuring precise kinetic data capture.

Comparative Analysis: Case Study of PCHA Analogs

To demonstrate the study, we compare four representative PCHA analogs. This comparison highlights how structural modifications alter metabolic fate.[1]

The Analogs
  • PCHA-1 (Parent): 1-Phenylcycloheptanamine (Primary amine).

  • PCHA-2 (N-Methyl): N-Methyl-1-phenylcycloheptanamine (Secondary amine).

  • PCHA-3 (4-F-Phenyl): 1-(4-Fluorophenyl)cycloheptanamine.

  • PCHA-4 (4,4-Difluoro-cycloheptyl): Ring-fluorinated analog.

Predicted Metabolic Pathways

The following diagram illustrates the competing metabolic pathways for the N-Methyl analog (PCHA-2), serving as a comprehensive model.

MetabolicPathways Parent PCHA-2 (N-Methyl-Phenylcycloheptanamine) M1 N-Dealkylation (Nor-metabolite) Parent->M1 CYP2D6/3A4 (Major) M2 Aromatic Hydroxylation (p-OH-Phenyl) Parent->M2 CYP2D6 (Minor) M3 Ring Hydroxylation (Cycloheptyl-OH) Parent->M3 CYP3A4 (Major) M4 Ring Scission (Aldehyde/Acid) M3->M4 Further Oxidation

Figure 2: Major metabolic pathways for N-substituted phenylcycloheptanamines. Note the competition between N-dealkylation and ring hydroxylation.

Data Presentation & Interpretation

The following table summarizes hypothetical experimental data derived from standard structure-metabolism principles.

CompoundStructure Feature

(min)

(

)
Major Metabolite (MS ID)Interpretation
PCHA-1 Primary Amine, Unsub. Ring15.445.0M+16 (Ring-OH)High Clearance. The large cycloheptyl ring is a "greasy" handle for CYP3A4, leading to rapid hydroxylation at C3/C4 positions.
PCHA-2 N-Methyl8.284.5M-14 (Nor-metabolite)Very High Clearance. N-methylation introduces a highly labile site. N-demethylation is faster than ring oxidation.
PCHA-3 4-F-Phenyl18.138.3M+16 (Ring-OH)Moderate Improvement. Fluorine blocks para-hydroxylation on the phenyl ring, but metabolic switching occurs to the cycloheptyl ring.
PCHA-4 4,4-Difluoro-cycloheptyl42.016.5M+16 (Phenyl-OH)High Stability. Fluorinating the cycloheptyl ring reduces lipophilicity and blocks the primary site of oxidation (metabolic soft spot).

Data Analysis & Calculations

To ensure authoritative grounding, you must convert raw LC-MS peak areas into intrinsic clearance values.

Determination of Elimination Rate Constant ( )

Plot the natural logarithm of the percent remaining parent compound versus time.



The slope of this line is 

(

).
Calculation of In Vitro Half-Life ( )


Calculation of Microsomal Intrinsic Clearance ( )

This value normalizes the rate to the protein concentration used in the assay.



Units:

protein.[2]
Scaling to In Vivo Intrinsic Clearance ( )

To predict human clearance, scale using physiological factors (Standard Human: 45 mg microsomal protein per gram of liver, 20 g liver per kg body weight).



Units:

.

Conclusion & Recommendations

For Phenylcycloheptanamine analogs, metabolic stability is inversely correlated with the lipophilicity of the cycloheptyl ring.

  • N-Methylation drastically reduces stability due to rapid N-dealkylation. If a secondary amine is required for potency, consider using deuterium substitution (

    
    ) to utilize the Kinetic Isotope Effect (KIE).
    
  • Ring Stabilization is critical. The cycloheptyl ring is the primary site of oxidative attack for primary amines. Incorporating polarity (e.g., an ether oxygen to make an oxepane) or blocking metabolic "hotspots" with fluorine (as seen in PCHA-4) are effective strategies.

References

  • Review of Cycloalkylamine Metabolism

    • Kalgutkar, A. S., & Dalvie, D. (2015). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. Chemical Research in Toxicology. Link

  • Microsomal Stability Protocol Standards

    • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

  • Phencyclidine (Cyclohexyl Analog)

    • Hollenberg, P. F., et al. (1983). Metabolism of phencyclidine. Drug Metabolism Reviews. Link

  • Intrinsic Clearance Scaling Factors

    • Houston, J. B. (1994). Utility of in vitro drug metabolism data in predicting in vivo metabolic clearance. Biochemical Pharmacology. Link

  • Fluorine Substitution Effects

    • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

Sources

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